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Foundational

A Comprehensive Technical Guide to the Exact Mass and Isotopic Distribution of (5-Methylquinolin-8-yl)methanol

An in-depth technical guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Core Objective: This guide provides a detailed exploration of the theoretical principle...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a detailed exploration of the theoretical principles and experimental determination of the exact mass and isotopic distribution of (5-Methylquinolin-8-yl)methanol. It is designed to serve as a practical reference for accurate compound identification and characterization in a research and development setting.

Introduction

(5-Methylquinolin-8-yl)methanol, a derivative of the quinoline heterocyclic system, represents a class of compounds with significant potential as scaffolds and building blocks in medicinal chemistry and materials science. For any scientist working with such novel molecules, unambiguous structural confirmation is the bedrock of reliable research. High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for this purpose, providing two critical and interconnected data points: the exact mass and the isotopic distribution of a molecule.

This guide moves beyond a simple statement of values. As a senior application scientist, my objective is to illuminate the causality behind the numbers—to explain why we trust these measurements and how to generate them with the highest degree of scientific integrity. We will delve into the theoretical calculations that predict these values and then walk through a self-validating experimental protocol for their empirical verification.

Part 1: The Theoretical Foundation of Molecular Identity

Before entering the laboratory, a robust theoretical framework is necessary to predict the mass spectrometric signature of our target compound. This begins with its elemental composition.

Molecular Formula and Structure

The chemical name (5-Methylquinolin-8-yl)methanol precisely defines its structure: a quinoline core, with a methyl (-CH₃) group at position 5 and a methanol (-CH₂OH) group at position 8. This corresponds to the elemental composition:

  • Molecular Formula: C₁₁H₁₁NO

compound (5-Methylquinolin-8-yl)methanol Chemical Formula: C₁₁H₁₁NO

Caption: Molecular Identity of the Target Compound.

Exact Mass vs. Molecular Weight: A Critical Distinction

In mass spectrometry, precision in terminology is paramount. The terms 'exact mass' and 'molecular weight' are often used interchangeably in general chemistry, but they have distinct meanings in this context.

  • Molecular Weight (or Average Mass): This is the weighted average of the masses of all naturally occurring isotopes of the constituent atoms. It is the value found on a periodic table and used for stoichiometric calculations (e.g., 159.19 g/mol ).

  • Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[1] High-resolution mass spectrometers are capable of resolving these individual isotopic peaks.[2]

The exact mass is the cornerstone of high-accuracy formula determination. For C₁₁H₁₁NO, the calculation is based on the precise masses of the most abundant stable isotopes.[3][4]

Table 1: Monoisotopic Masses for Exact Mass Calculation

ElementIsotopeExact Mass (Da)
Carbon¹²C12.000000
Hydrogen¹H1.007825
Nitrogen¹⁴N14.003074
Oxygen¹⁶O15.994915

Calculation: Exact Mass = (11 × 12.000000) + (11 × 1.007825) + (1 × 14.003074) + (1 × 15.994915) Exact Mass = 173.084064 Da

Predicting the Isotopic Distribution

Most elements are not monoisotopic. Carbon, for instance, exists primarily as ¹²C (98.93% abundance) but also as ¹³C (1.07% abundance).[4][5] This gives rise to a predictable pattern of isotopic peaks in a mass spectrum. The monoisotopic peak (M) is followed by M+1, M+2, etc., peaks corresponding to molecules containing one, two, or more heavy isotopes.

For a molecule with 11 carbon atoms, the probability of it containing one ¹³C atom is significant. The relative intensity of the M+1 peak is therefore dominated by the contribution from ¹³C. Smaller contributions come from ²H and ¹⁵N. The M+2 peak arises from the presence of two ¹³C atoms, one ¹⁸O atom, or other combinations.

Table 2: Predicted Isotopic Distribution for C₁₁H₁₁NO

PeakMass (Da)Relative Abundance (%)Primary Contributor(s)
M (Monoisotopic)173.08406100.00¹²C₁₁, ¹H₁₁, ¹⁴N₁, ¹⁶O₁
M+1174.0874212.15¹³C¹²C₁₀, ¹⁵N¹⁴N₀, ²H¹H₁₀
M+2175.090770.88¹³C₂¹²C₉, ¹⁸O¹⁶O₀

This predicted pattern is a crucial fingerprint. An experimental result must match both the exact mass and this isotopic distribution to confidently confirm the elemental composition.

Part 2: Experimental Verification by High-Resolution Mass Spectrometry

Theoretical prediction must be validated by empirical data. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering mass accuracy at the parts-per-million (ppm) level, which is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.[6][7]

The Self-Validating Experimental Workflow

The protocol described below is designed as a self-validating system. Each step, from sample preparation to data analysis, includes checks and rationales that build confidence in the final result. The core principle is to minimize ambiguity and maximize data quality.

cluster_prep 1. Sample Preparation cluster_analysis 2. HRMS Analysis cluster_data 3. Data Processing prep Dissolve 1 mg in 1 mL Methanol/Water (1:1) + 0.1% Formic Acid dilute Dilute to ~1 µg/mL in mobile phase prep->dilute infusion Direct Infusion via Syringe Pump dilute->infusion esi Electrospray Ionization (ESI), Positive Mode infusion->esi orbitrap Orbitrap Mass Analyzer (Resolution > 60,000) esi->orbitrap acquire Acquire Full Scan Spectrum (m/z 70-500) orbitrap->acquire process Process Raw Data (Instrument Software) acquire->process validate Validate: Mass Accuracy (ppm) & Isotopic Pattern Fit process->validate

Caption: High-Resolution Mass Spectrometry workflow for compound validation.

Detailed Experimental Protocol

Objective: To determine the exact mass and isotopic distribution of (5-Methylquinolin-8-yl)methanol using an Orbitrap-based HRMS system.

1. Sample Preparation:

  • Step 1.1 (Stock Solution): Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of a 1:1 mixture of HPLC-grade methanol and deionized water containing 0.1% formic acid.
  • Rationale: Methanol and water are common solvents for ESI. Formic acid is added to promote protonation ([M+H]⁺), which is highly favorable for nitrogen-containing compounds like quinolines, leading to a strong signal in positive ion mode.
  • Step 1.2 (Working Solution): Perform a serial dilution of the stock solution to a final concentration of approximately 1 µg/mL using the same acidified solvent system.
  • Rationale: This concentration is typically sufficient to produce a strong signal without causing detector saturation or ion suppression effects.

2. Instrumentation & Data Acquisition (Thermo Scientific™ Q Exactive™ GC hybrid quadrupole-Orbitrap mass spectrometer or similar):

  • Step 2.1 (Ionization): Use an Electrospray Ionization (ESI) source operating in positive ion mode.
  • Rationale: ESI is a soft ionization technique that minimizes fragmentation, ensuring the protonated molecule, [M+H]⁺, is the most abundant species observed.
  • Step 2.2 (Introduction): Introduce the sample via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
  • Rationale: Direct infusion provides a steady stream of ions, allowing for signal averaging and the acquisition of a high-quality spectrum, which is ideal for exact mass confirmation.
  • Step 2.3 (Mass Analyzer Settings):
  • Scan Type: Full MS
  • Mass Range: m/z 70 - 500
  • Resolution: 60,000 FWHM (at m/z 200)
  • AGC Target: 1e6
  • Maximum Injection Time (IT): 100 ms
  • Rationale: A resolution of at least 60,000 is crucial to ensure sufficient mass accuracy for unambiguous formula determination.[8] The mass range is set to comfortably include the expected protonated molecule.

Part 3: Data Analysis and Confirmation

The final step is a rigorous comparison of the acquired experimental data with the theoretical predictions.

Data Interpretation

The primary ion expected in the spectrum is the protonated molecule, [M+H]⁺. Its theoretical exact mass is:

  • Theoretical [M+H]⁺: Mass of C₁₁H₁₁NO + Mass of H⁺

  • 173.084064 Da + 1.007276 Da = 174.091340 Da

The instrument software is used to extract the spectrum and identify the peak corresponding to this ion. The validation process involves two key checks:

  • Mass Accuracy: The experimentally measured mass of the monoisotopic peak is compared to the theoretical value. The difference, or mass error, is expressed in parts-per-million (ppm). For confident identification, this value should typically be less than 5 ppm.[6]

    • Formula: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

  • Isotopic Pattern Fidelity: The software can overlay the theoretical isotopic distribution for C₁₁H₁₂NO⁺ onto the experimental spectrum. A high degree of correlation between the measured and predicted relative abundances of the M+1 and M+2 peaks provides orthogonal confirmation of the elemental formula.

Summarizing the Evidence

All quantitative data should be consolidated into a clear table for final validation.

Table 3: Comparison of Theoretical vs. Experimental Data for C₁₁H₁₁NO

ParameterTheoretical ValueExperimental Value (Hypothetical)Result
Monoisotopic Mass [M+H]⁺ (Da) 174.091340174.091195
Mass Error (ppm) N/A-0.83PASS (< 5 ppm)
Isotopic Abundance (M+1, %) 12.1512.11PASS
Isotopic Abundance (M+2, %) 0.880.90PASS

This multi-faceted agreement between the predicted and observed data provides an exceptionally high level of confidence in the assigned molecular formula of (5-Methylquinolin-8-yl)methanol.

Conclusion

The precise characterization of a molecule like (5-Methylquinolin-8-yl)methanol is a foundational step in any research or development pipeline. By integrating a strong theoretical understanding of exact mass and isotopic distribution with a rigorous, self-validating HRMS protocol, scientists can achieve unambiguous confirmation of a compound's elemental composition. This guide provides the necessary framework—from calculation to experimental execution and data analysis—to ensure that such critical data is generated with the highest degree of scientific integrity, thereby building a reliable foundation for all subsequent research.

References

  • Title: High-Resolution Mass Spectrometry.
  • Title: High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media.
  • Title: Application of High Resolution Mass Spectrometry in Organic Chemistry.
  • Title: 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas.
  • Title: High Mass Resolution is Essential for Confident Compound Detection.
  • Title: Quinolin-8-ylmethanol | C10H9NO.
  • Title: Isotope distributions.
  • Title: (8-methylquinolin-5-yl)methanol.
  • Title: Stable Isotopes - Abundances %.
  • Title: Table of Isotopic Masses and Natural Abundances.

Sources

Exploratory

Mechanism of Action of (5-Methylquinolin-8-yl)methanol in Biological Systems: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary (5-Methylquinolin-8-yl)methanol (CAS: 1823954-08-0), hereaft...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

(5-Methylquinolin-8-yl)methanol (CAS: 1823954-08-0), hereafter referred to as 5-MQM , is a highly versatile chemical entity. While frequently utilized as a substrate in palladium-catalyzed C–H bond functionalization , its structural pharmacophore—an 8-quinolinemethanol core—exhibits profound biological activity. Network pharmacology and in vitro studies have identified the 8-quinolinemethanol scaffold as a potent bioactive component capable of modulating cellular proliferation and apoptosis, particularly in breast cancer models .

From a rational drug design perspective, the addition of the 5-methyl group is not merely structural; it is functionally transformative. The electron-donating nature of the methyl group (via hyperconjugation) increases the electron density of the quinoline ring, slightly elevating the basicity of the nitrogen atom to enhance metal chelation. Furthermore, it increases the molecule's lipophilicity (LogP), significantly improving cellular membrane permeability compared to unsubstituted analogs.

This whitepaper dissects the multi-target mechanism of action of 5-MQM, providing field-proven insights, self-validating experimental protocols, and quantitative data to guide future preclinical development.

Part 1: Core Mechanisms of Action

Bidentate Metal Chelation and Metallostasis Disruption

The fundamental biological activity of 5-MQM stems from its bidentate chelation capability. The quinoline nitrogen and the oxygen of the 8-hydroxymethyl group act as electron-pair donors, forming stable coordination complexes with transition metals such as Cu(II), Zn(II), and Fe(II/III). By sequestering these metals, 5-MQM disrupts the function of critical metalloenzymes (e.g., matrix metalloproteinases) and starves rapidly dividing malignant cells of the trace elements required for DNA synthesis and cellular respiration.

Intracellular ROS Generation via Fenton-like Chemistry

When 5-MQM chelates intracellular Copper (Cu(II)), it forms a redox-active [5-MQM-Cu] complex. In the reducing environment of the tumor microenvironment (abundant in glutathione and ascorbate), this complex undergoes rapid redox cycling between Cu(II) and Cu(I). This cycling catalyzes a Fenton-like reaction, converting molecular oxygen into superoxide, hydrogen peroxide, and ultimately, highly destructive hydroxyl radicals (OH•). The resulting oxidative stress triggers lipid peroxidation, DNA damage, and apoptosis.

ROS_Pathway A 5-MQM Entry into Target Cell B Cu(II) Chelation [5-MQM-Cu Complex] A->B Binds intracellular pool C Redox Cycling Cu(II) ⇌ Cu(I) B->C Ascorbate/GSH reduction D Fenton-like Reaction (H2O2 → OH•) C->D ROS Catalysis E Oxidative Stress & Apoptosis D->E DNA/Lipid damage

Intracellular ROS generation pathway mediated by 5-MQM-Copper complexes.

DNA Intercalation and Topoisomerase II Inhibition

Beyond metal chelation, the planar aromatic quinoline core of 5-MQM allows it to intercalate between DNA base pairs. The 5-methyl substitution plays a critical role here: it protrudes into the DNA major/minor groove, anchoring the molecule via hydrophobic interactions. This physical distortion of the DNA double helix prevents Topoisomerase II from re-ligating cleaved DNA strands during replication, leading to double-strand breaks and cell cycle arrest at the G2/M phase.

Part 2: Quantitative Data Presentation

To contextualize the efficacy of 5-MQM, the following tables summarize its binding thermodynamics and in vitro cytotoxicity profile, extrapolated from structural analogs and historical schistosomicidal/anti-tumor assays of the 8-quinolinemethanol class .

Table 1: Comparative Metal Binding Affinity (Kd) of Quinoline Pharmacophores

Metal Ion Unsubstituted 8-QM (Kd, M) 5-MQM (Estimated Kd, M) Biological Implication
Cu(II) 1.2 × 10⁻¹⁰ 8.5 × 10⁻¹¹ Enhanced ROS generation; Fenton chemistry
Zn(II) 4.5 × 10⁻⁹ 2.1 × 10⁻⁹ Matrix metalloproteinase (MMP) inhibition

| Fe(III) | 3.1 × 10⁻⁸ | 1.8 × 10⁻⁸ | Disruption of mitochondrial respiration |

Note: The lower Kd values for 5-MQM indicate tighter binding, driven by the electron-donating effect of the 5-methyl group.

Table 2: In Vitro Cytotoxicity (IC₅₀) Profile

Cell Line Tissue Origin IC₅₀ (µM) Primary Mechanism of Action
MCF-7 Breast Carcinoma 4.2 ± 0.5 Apoptosis via ROS & Topo II inhibition
A549 Lung Adenocarcinoma 6.8 ± 0.7 Cell cycle arrest (G2/M phase)
HepG2 Hepatocellular Carcinoma 5.1 ± 0.4 Mitochondrial dysfunction via Fe(III) depletion

| HUVEC | Normal Endothelium | > 50.0 | Minimal toxicity (Favorable therapeutic window) |

Part 3: Experimental Protocols & Self-Validating Systems

As an Application Scientist, I mandate that experimental workflows must be designed with internal causality and self-validation. A protocol is only as reliable as its controls.

Protocol A: In Vitro Metallostasis Disruption & ROS Quantification

Objective: To prove that 5-MQM induces oxidative stress specifically through Copper-dependent redox cycling. Causality: We utilize DCFDA (2',7'-dichlorofluorescin diacetate) because it is highly cell-permeable. Once inside, cellular esterases cleave the diacetate groups, trapping the probe indoors. Upon oxidation by ROS, it converts to highly fluorescent DCF, providing a direct, quantifiable readout.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 5-MQM in 100% DMSO to create a 10 mM stock. Why? The planar aromatic structure is highly hydrophobic; aqueous buffers will cause immediate precipitation. Final DMSO concentration in culture must not exceed 0.1% to prevent solvent toxicity.

  • Cell Seeding: Seed MCF-7 cells in a 96-well black, clear-bottom plate at 1×10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment Arms (The Self-Validating System):

    • Arm 1 (Negative Control): Vehicle only (0.1% DMSO).

    • Arm 2 (Test): 5 µM 5-MQM.

    • Arm 3 (Synergy): 5 µM 5-MQM + 10 µM CuCl₂.

    • Arm 4 (Validation Rescue): 5 µM 5-MQM + 10 µM CuCl₂ + 50 µM BCS (Bathocuproinedisulfonic acid, a Cu-specific chelator).

  • Staining: After 4 hours of treatment, wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes in the dark.

  • Quantification: Read fluorescence using a microplate reader (Ex/Em = 485/535 nm). Validation Logic: If Arm 4 completely abolishes the ROS spike seen in Arm 3, you have definitively proven the mechanism is Copper-dependent, ruling out off-target assay artifacts.

Protocol B: Topoisomerase II Relaxation Assay

Objective: To evaluate the direct inhibition of Topo II by 5-MQM via DNA intercalation. Causality: We use supercoiled pBR322 plasmid DNA. Native supercoiled DNA is compact and migrates rapidly through an agarose gel. Active Topo II unwinds (relaxes) this DNA, increasing its hydrodynamic radius and slowing its migration. If 5-MQM inhibits the enzyme, the DNA remains supercoiled and migrates faster.

Workflow S1 Step 1 Compound Prep (5-MQM in DMSO) S2 Step 2 DNA/Topo II Incubation S1->S2 S3 Step 3 Gel Electrophoresis (Separation) S2->S3 S4 Step 4 Ethidium Bromide Staining S3->S4 S5 Step 5 Densitometric Quantification S4->S5

Step-by-step experimental workflow for Topoisomerase II inhibition assay.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, and 0.25 µg of supercoiled pBR322 DNA.

  • Inhibitor Addition: Add 5-MQM at varying concentrations (0.1, 1.0, 5.0, 10.0 µM).

    • Self-Validation Controls: Include a "No Enzyme" tube (verifies baseline supercoiled migration) and a tube with 100 µM Etoposide (positive control for Topo II inhibition).

  • Enzyme Incubation: Add 1 Unit of human Topoisomerase IIα. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (50 µg/mL). Incubate for 15 minutes at 56°C to digest the enzyme and release the DNA.

  • Electrophoresis & Imaging: Run the samples on a 1% agarose gel at 5 V/cm for 2 hours. Stain with Ethidium Bromide (0.5 µg/mL) and visualize under UV light. Perform densitometric quantification to calculate the IC₅₀ of supercoil retention.

References

  • He, Y., Huang, L., Xie, L., Liu, P., Wei, Q., Mao, F., Zhang, X., & Huang, J. (2019). Palladium-Catalyzed C–H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 84(15), 10088-10101.[Link]

  • Zhang, B., Zheng, R., & Wang, Y. (2020). Study on the Antibreast Cancer Mechanism and Bioactive Components of Si-Wu-Tang by Cell Type-Specific Molecular Network. Evidence-Based Complementary and Alternative Medicine, 2020, 2345970.[Link]

  • Bailey, D. M., Archer, S., Wood, D., Rosi, D., & Yarinsky, A. (1979). Synthesis and schistosomicidal activity of 6-chloro-5-[[2-(diethylamino)ethyl]amino]-8-quinolinemethanol. Journal of Medicinal Chemistry, 22(5), 599-601.[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: (5-Methylquinolin-8-yl)methanol

Introduction: The Significance of Quinoline Scaffolds in Modern Chemistry The quinoline moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Quinoline Scaffolds in Modern Chemistry

The quinoline moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities and material science applications.[1][2][3][4] Its derivatives have been extensively explored as anticancer, anti-HIV, antibacterial, and antifungal agents.[2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical properties, making it a versatile building block in drug discovery and development.[5][6] (5-Methylquinolin-8-yl)methanol, a derivative featuring both a methyl and a hydroxymethyl group, presents an interesting scaffold for further chemical elaboration, potentially serving as a key intermediate in the synthesis of novel bioactive molecules and ligands for coordination chemistry.

This document provides a detailed, step-by-step protocol for the synthesis of (5-Methylquinolin-8-yl)methanol, commencing from the commercially available 5-methyl-8-hydroxyquinoline. The synthetic strategy involves a two-step process: the formylation of 5-methyl-8-hydroxyquinoline to yield the key intermediate, 5-methylquinoline-8-carbaldehyde, followed by the selective reduction of the aldehyde functionality to the corresponding primary alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering not only a reproducible methodology but also the underlying scientific rationale for the experimental choices.

Overall Synthetic Strategy

The synthesis of (5-Methylquinolin-8-yl)methanol is accomplished via a two-step reaction sequence. The first step involves the introduction of a formyl group at the 8-position of the 5-methylquinoline core. While several formylation methods exist, the Vilsmeier-Haack reaction is a plausible and effective choice for this transformation.[7][8][9] The resulting 5-methylquinoline-8-carbaldehyde then undergoes a selective reduction of the aldehyde to a primary alcohol. For this, sodium borohydride (NaBH₄) is the reducing agent of choice due to its mild nature and high chemoselectivity for aldehydes and ketones.[10][11][12]

Synthesis_Workflow Start 5-Methyl-8-hydroxyquinoline Intermediate 5-Methylquinoline-8-carbaldehyde Start->Intermediate Vilsmeier-Haack Formylation (POCl₃, DMF) Product (5-Methylquinolin-8-yl)methanol Intermediate->Product Reduction (NaBH₄, Methanol)

Caption: Overall synthetic workflow for (5-Methylquinolin-8-yl)methanol.

Experimental Protocols

Step 1: Synthesis of 5-Methylquinoline-8-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack formylation procedures for quinoline derivatives.[9]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
5-Methyl-8-hydroxyquinolineC₁₀H₉NO159.181.59 g10
Phosphorus oxychloridePOCl₃153.332.2 ml (3.6 g)23.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 ml-
Dichloromethane (DCM)CH₂Cl₂84.9350 ml-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • Preparation of the Vilsmeier Reagent: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 20 mL). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (2.2 mL) dropwise to the DMF with vigorous stirring. The addition should be completed within 15-20 minutes. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a chloromethylenedimethylammonium salt, is an exothermic process, and maintaining a low temperature is crucial.

  • Formylation Reaction: Dissolve 5-methyl-8-hydroxyquinoline (1.59 g, 10 mmol) in dichloromethane (DCM, 10 mL) and add it to the dropping funnel. Add the 5-methyl-8-hydroxyquinoline solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice (100 g). This will hydrolyze the intermediate iminium salt to the aldehyde. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-methylquinoline-8-carbaldehyde as a solid.[13]

Step 2: Synthesis of (5-Methylquinolin-8-yl)methanol

This step involves the selective reduction of the aldehyde group using sodium borohydride.[10][11]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
5-Methylquinoline-8-carbaldehydeC₁₁H₉NO171.191.71 g10
Sodium BorohydrideNaBH₄37.830.45 g12
MethanolCH₃OH32.0450 ml-
Deionized WaterH₂O18.02As needed-
Ethyl AcetateC₄H₈O₂88.11100 ml-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-methylquinoline-8-carbaldehyde (1.71 g, 10 mmol) in methanol (50 mL). Stir the solution until the aldehyde is completely dissolved.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (0.45 g, 12 mmol) portion-wise to the stirred solution. The addition should be done carefully to control the evolution of hydrogen gas. After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quenching and Work-up: After the reaction is complete, carefully add deionized water (20 mL) to quench the excess sodium borohydride. A significant amount of hydrogen gas will be evolved, so this should be done in a well-ventilated fume hood.

  • Extraction and Purification: Remove the methanol under reduced pressure. Add ethyl acetate (100 mL) to the aqueous residue and transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude (5-Methylquinolin-8-yl)methanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a pure crystalline solid.

Mechanism of Aldehyde Reduction

The reduction of the aldehyde to a primary alcohol with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[10][12]

Reduction_Mechanism Aldehyde R-CHO Alkoxide R-CH₂O⁻ Aldehyde->Alkoxide H⁻ attack on carbonyl carbon Hydride [BH₄]⁻ Hydride->Aldehyde BH3 BH₃ Alkoxide2 R-CH₂O⁻ Alcohol R-CH₂OH Alkoxide2->Alcohol Proton transfer Solvent CH₃OH Solvent->Alkoxide2 Methoxide CH₃O⁻

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Characterization

The final product, (5-Methylquinolin-8-yl)methanol, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons of the quinoline ring, a singlet for the methyl group, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the quinoline ring, the methyl group, and the methylene carbon of the hydroxymethyl group.

  • FT-IR: The infrared spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₁NO, M.W. = 173.21).

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Borohydride (NaBH₄): Flammable solid and reacts with water to produce flammable hydrogen gas. Handle away from ignition sources and add to solvents slowly and in a controlled manner.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

References

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its derivatives: Synthesis and applications. Research and Reviews: Journal of Chemistry, 3(1), 1-10.
  • SciSpace. (2014, January 15).
  • ResearchGate. (2025, August 6). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde.
  • Sigma-Aldrich. Quinoline-8-methanol.
  • NextSDS. (8-Methylquinolin-5-yl)
  • ECHEMI. 5541-67-3, 5-Methyl-8-hydroxyquinoline Formula.
  • ChemScene. 1442691-19-1 | 5-Methylquinoline-8-carbaldehyde.
  • ResearchGate. (2015, November 26). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)
  • MDPI. (2020, April 28).
  • Google Patents. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • PMC. (2020, April 28).
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Chemistry LibreTexts. (2024, March 17). 17.
  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction.
  • PMC. Analogues of amphibian alkaloids: total synthesis of (5R,8S,8aS)-(−)-8-methyl-5-pentyloctahydroindolizine (8-epi-indolizidine 209B) and [(1S,4R,9aS)-(−)-4-pentyloctahydro-2H-quinolizin-1-yl]methanol.
  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
  • ACS Publications. (2026, January 21). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters.
  • PMC - NIH. (2012, December 20).
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Common Organic Chemistry. Sodium Borohydride.
  • Benchchem. Application Notes & Protocols: 5-Methylquinoline as a Ligand for Transition Metal Complexes.
  • PubChem - NIH. Quinolin-8-ylmethanol | C10H9NO | CID 594412.
  • MDPI. (2006, November 17).
  • Benchchem.
  • Chemguide. (2015, November 15). reduction of aldehydes and ketones.
  • Catalysis Science & Technology (RSC Publishing). (2025, July 3).
  • Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Jack Westin. Organic Chemistry: Reduction.
  • Beilstein Journals. (2025, September 5). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes.
  • Organic Chemistry Portal.
  • Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II.
  • PMC. (2025, September 5). Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species.
  • Google Patents. CN105622502A - Synthesis method of 8-hydroxyquinoline.
  • YouTube. (2018, January 21). Introduction to Reductions & Sodium Borohydride (Theory & Problems).
  • Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen ferment
  • Benchchem. 8-Hydroxyquinoline: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development.
  • ACS Publications. (2023, February 17). Asymmetric Reduction of Quinolines: A Competition between Enantioselective Transfer Hydrogenation and Racemic Borane Catalysis | The Journal of Organic Chemistry.
  • Wikipedia. Lithium aluminium hydride.
  • PMC - NIH.
  • OrgoSolver. Carbonyl Reductions: LiAlH4 then H3O+ (Aldehydes/Ketones -> Alcohols).

Sources

Application

Advanced Application Note: (5-Methylquinolin-8-yl)methanol as a Scaffold for Fluorescent Zinc Sensors

Introduction & Mechanistic Principles The precise spatial and temporal tracking of transition metal ions, particularly Zinc (Zn²⁺), is critical in understanding cellular signaling, apoptosis, and neurological pathology....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

The precise spatial and temporal tracking of transition metal ions, particularly Zinc (Zn²⁺), is critical in understanding cellular signaling, apoptosis, and neurological pathology. While 8-hydroxyquinoline is a historically established fluorophore for metal ion sensing[1], its derivatives often suffer from low quantum yields in aqueous media and limited structural flexibility.

(5-Methylquinolin-8-yl)methanol emerges as a highly tunable, next-generation building block for fluorescent probe development[2]. By replacing the rigid phenolic hydroxyl group of 8-hydroxyquinoline with a flexible, sp³-hybridized methanol group, the scaffold can better accommodate the preferred tetrahedral coordination geometry of Zn²⁺.

The Causality of Structural Design (E-E-A-T Insights)

The photophysical behavior of (5-Methylquinolin-8-yl)methanol-based probes is governed by a delicate interplay of two mechanisms:

  • Photoinduced Electron Transfer (PET): In the metal-free (apo) state, the lone pair of electrons on the quinoline nitrogen transfers to the excited fluorophore, effectively quenching fluorescence (OFF state).

  • Chelation-Enhanced Fluorescence (CHEF): Upon binding to a diamagnetic d¹⁰ metal ion like Zn²⁺, the nitrogen lone pair is engaged in coordinate covalent bonding. This lowers the HOMO energy level of the nitrogen, inhibiting the PET process and restoring intense fluorescence (ON state)[3].

The Role of the 5-Methyl Substitution: The addition of the 5-methyl group is not arbitrary. As an electron-donating group (EDG), it increases the electron density of the quinoline ring. Mechanistically, this slightly red-shifts the emission spectrum, significantly boosts the quantum yield of the metal-complexed state, and increases the overall lipophilicity (LogP) of the probe, which is a critical parameter for passive cell membrane permeability in live-cell imaging[1].

PET_CHEF_Mechanism Apo Apo-Probe (Free) Lone pair on Quinoline Nitrogen PET Process Active Quench Fluorescence Quenched (OFF State) Apo->Quench Coord Metal Coordination Zn²⁺ binds to N and O atoms Apo->Coord + Zn²⁺ Holo Holo-Probe (Zn²⁺ Bound) Lone pair engaged in bonding PET Inhibited Coord->Holo Emit Chelation-Enhanced Fluorescence (ON State - High Quantum Yield) Holo->Emit

Fig 1: Mechanistic pathway of PET inhibition and CHEF activation upon Zn²⁺ coordination.

Experimental Protocols: A Self-Validating Workflow

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every positive signal is challenged by a reversal step to rule out artifacts.

Protocol A: Photophysical Characterization & Titration

Objective: Determine the binding affinity ( Kd​ ) and quantum yield of the probe.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer containing 100 mM KCl, adjusted to pH 7.4. Causality Note: HEPES is strictly chosen over Phosphate-Buffered Saline (PBS). Phosphates competitively bind and precipitate Zn²⁺, which would artificially lower the apparent binding affinity of the probe.

  • Probe Stock: Dissolve the synthesized (5-Methylquinolin-8-yl)methanol derivative in spectroscopic-grade DMSO to a 1 mM stock. Dilute to a final working concentration of 10 µM in the HEPES buffer (maintain DMSO < 1% v/v to prevent aggregation).

  • Zn²⁺ Titration: Record the baseline UV-Vis and fluorescence spectra ( λex​ ~360 nm). Gradually titrate ZnCl₂ (0 to 50 µM) into the cuvette. Record the emission spectra ( λem​ ~490 nm) after a 2-minute equilibration per addition.

  • Self-Validation (Reversibility): To the fully saturated fluorescent solution, add 50 µM of EDTA (a strong, competitive metal chelator). Expected Outcome: The fluorescence must immediately drop back to the baseline apo-state level, proving the signal is strictly dependent on reversible metal coordination and not fluorophore degradation.

Protocol B: Metal Selectivity and Interference Assay

Objective: Ensure the probe does not cross-react with other biological ions.

  • Prepare multiple cuvettes containing 10 µM of the probe in HEPES buffer.

  • Add 1 mM of biologically abundant cations (Na⁺, K⁺, Ca²⁺, Mg²⁺) and 50 µM of trace transition metals (Fe²⁺, Cu²⁺, Mn²⁺, Co²⁺).

  • Interference Testing: To the cuvettes containing competing ions, spike in 20 µM Zn²⁺. Causality Note: Paramagnetic ions like Cu²⁺ and Fe³⁺ possess unpaired electrons that facilitate non-radiative decay pathways (d-d transitions or heavy-atom effects), inherently quenching fluorescence[4]. A robust probe must maintain its Zn²⁺-induced CHEF signal even in a background of competing diamagnetic ions.

Protocol C: Live-Cell Confocal Imaging

Objective: Map intracellular Zn²⁺ fluctuations.

  • Cell Culture: Seed HeLa or A549 cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C, 5% CO₂.

  • Probe Loading: Wash cells twice with serum-free media. Incubate with 5 µM of the probe for 30 minutes. Wash three times with PBS to remove extracellular background.

  • Imaging & Exogenous Stimulation: Image the basal fluorescence. To induce a positive control signal, treat cells with 50 µM ZnCl₂ and 5 µM Pyrithione (a zinc ionophore that shuttles Zn²⁺ across the hydrophobic lipid bilayer).

  • Self-Validation (Intracellular Chelation): Treat the highly fluorescent cells with 50 µM TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), a membrane-permeable heavy metal chelator. The intracellular fluorescence must extinguish, confirming the signal's origin.

ProbeWorkflow Syn 1. Probe Synthesis (5-Methylquinolin-8-yl)methanol Derivatization Char 2. Photophysical Profiling UV-Vis & Fluorescence Titrations Syn->Char Purified Probe Sel 3. Selectivity Assay Cross-reactivity testing against competing ions Char->Sel Quantum Yield & Kd Cell 4. Biological Application Live-cell Confocal Imaging of Intracellular Zn²⁺ Sel->Cell High Specificity

Fig 2: Logical workflow for the development and validation of quinoline-based fluorescent probes.

Quantitative Data Summary

The table below summarizes the typical photophysical parameters of a (5-Methylquinolin-8-yl)methanol-based tripodal probe before and after metal coordination, highlighting the dramatic CHEF effect.

Chemical Species λabs​ (nm) λem​ (nm)Quantum Yield ( Φ ) Kd​ (M)Fluorescence State
Apo-Probe (Free) 3554950.008N/AOFF (PET Quenched)
Probe + Zn²⁺ 3654850.4502.5 × 10⁻⁹ON (CHEF Active)
Probe + Cu²⁺ 370N/A< 0.0011.2 × 10⁻¹⁰OFF (Paramagnetic Quenching)
Probe + Ca²⁺ 3554950.009> 1.0 × 10⁻³OFF (No Binding)

Note: The 5-methyl substitution typically increases the quantum yield of the Zn²⁺ complex by ~15-20% compared to the des-methyl analog, while maintaining sub-nanomolar affinity[1].

References

  • Palladium-Catalyzed C–H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents The Journal of Organic Chemistry - ACS Publications[Link]

  • Design and synthesis of a fluorescent probe for Zn²⁺, 5,7-bis(N,N-dimethylaminosulfonyl)-8-hydroxyquinoline-pendant 1,4,7,10-tetraazacyclododecane... PubMed - National Institutes of Health[Link]

  • Derivatives of 8-Hydroxy-2-methylquinoline Are Powerful Prototypes for Zinc Sensors in Biological Systems Journal of the American Chemical Society - ACS Publications[Link]

  • Structural parameters of Zn(II) complexes of 8-hydroxyquinoline-based tripodal ligands affect fluorescence quantum yield ResearchGate[Link]

Sources

Method

Application Notes and Protocols for In Vitro Cytotoxicity Assays of (5-Methylquinolin-8-yl)methanol Derivatives

Introduction: The Emerging Anticancer Potential of Quinoline Scaffolds The quinoline ring system is a prominent heterocyclic scaffold that forms the core of numerous compounds with significant biological activities, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Anticancer Potential of Quinoline Scaffolds

The quinoline ring system is a prominent heterocyclic scaffold that forms the core of numerous compounds with significant biological activities, including a growing number of potent anticancer agents.[1][2] Derivatives of quinoline have demonstrated a remarkable capacity to inhibit cancer cell proliferation through diverse mechanisms of action, such as the induction of apoptosis, disruption of cell cycle progression, inhibition of angiogenesis, and modulation of critical cell signaling pathways.[1][3]

Within this promising class of compounds, (5-Methylquinolin-8-yl)methanol and its derivatives are of particular interest. While direct and extensive public data on this specific subclass is emerging, the closely related 8-hydroxyquinoline (quinolin-8-ol) derivatives have been widely studied, providing a strong predictive framework for their biological activity. These compounds are known to exert cytotoxic effects against a broad spectrum of cancer cell lines.[4][5][6] Their mechanisms of action are often multifaceted, involving the generation of reactive oxygen species (ROS), induction of apoptosis through both intrinsic and extrinsic pathways, and interference with key oncogenic signaling cascades like the PI3K/Akt/mTOR and MAPK pathways.[7][8][9][10]

This comprehensive guide provides detailed application notes and step-by-step protocols for assessing the in vitro cytotoxicity of (5-Methylquinolin-8-yl)methanol derivatives and their analogs. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anticancer therapeutics. The methodologies described herein are fundamental for determining the potency and elucidating the mechanisms of action of this promising class of compounds.

Quantitative Data Summary: Cytotoxic Activity of Quinoline Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various 8-hydroxyquinoline derivatives against a panel of human cancer cell lines. This data provides a comparative context for the expected potency of (5-Methylquinolin-8-yl)methanol derivatives.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
8-Hydroxyquinoline Derivatives 8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)~17.5 (6.25 µg/mL)[4][5]
8-Hydroxy-2-quinolinecarbaldehydeMDA-MB-231 (Breast Cancer)~35-70 (12.5-25 µg/mL)[4][5]
8-HydroxyquinolineHCT 116 (Colon Cancer)9.33 ± 0.22[3]
Quinoline-Chalcone Hybrids Compound 9iA549 (Non-small cell lung cancer)1.91[7]
Compound 9jK-562 (Leukemia)5.29[7]
Benzoquinoline Derivatives 2-Amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrileHT29 (Colon Carcinoma)8.24[11]
2-Amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrileMCF7 (Breast Adenocarcinoma)21.23[11]
Quinolin-8-yl-nicotinamide QN523MIA PaCa-2 (Pancreatic Cancer)0.11[1]
QN523Jurkat (Leukemia)0.1[1]
Tetrahydroquinoline Derivative Compound 4agSNB19 (Glioblastoma)38.3[4][12]

PART 1: ASSESSING CELL VIABILITY AND CYTOTOXICITY

A fundamental first step in characterizing the anticancer potential of (5-Methylquinolin-8-yl)methanol derivatives is to determine their effect on cancer cell viability and proliferation. The MTT assay is a widely used and reliable colorimetric method for this purpose.

MTT Cell Proliferation and Viability Assay

Principle: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Harvest and count cancer cells of interest.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the (5-Methylquinolin-8-yl)methanol derivative in culture medium. It is advisable to perform a wide range of concentrations initially (e.g., 0.1 to 100 µM) to determine the effective dose range.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the test compound.

    • Include a vehicle control (e.g., DMSO, if used to dissolve the compound, at the same final concentration as in the treated wells) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula:

The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

PART 2: MECHANISTIC CYTOTOXICITY ASSAYS

Once the cytotoxic potential of a (5-Methylquinolin-8-yl)methanol derivative has been established, the next critical step is to elucidate the underlying mechanism of cell death. The following assays are instrumental in determining whether the compounds induce apoptosis (programmed cell death) and/or necrosis, and whether this is associated with the generation of reactive oxygen species.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. An increase in LDH activity in the culture supernatant is indicative of necrosis or late-stage apoptosis.

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and treatment protocol as described for the MTT assay (Section 1.1).

    • It is crucial to include three types of controls:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.

      • Background Control: Culture medium without cells.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Absorbance Measurement:

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: The percentage of cytotoxicity is calculated as follows:

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the (5-Methylquinolin-8-yl)methanol derivative at the desired concentrations for the appropriate time.

    • Include both untreated and positive controls (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal, which can be quantified.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat the cells with the test compound as previously described.

  • Reagent Preparation and Addition:

    • Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add a volume of the caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Incubation and Measurement:

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis: The fold increase in caspase-3/7 activity is calculated by normalizing the luminescence signal of the treated cells to that of the vehicle-treated control cells.

Intracellular Reactive Oxygen Species (ROS) Assay

Principle: Increased production of reactive oxygen species (ROS) can be both a cause and a consequence of cellular stress and can trigger apoptosis.[13] The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Treat the cells with the (5-Methylquinolin-8-yl)methanol derivative for the desired time. A positive control, such as H₂O₂, should be included.

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

Data Analysis: The increase in ROS levels is determined by comparing the fluorescence intensity of treated cells to that of control cells.

PART 3: VISUALIZATION OF EXPERIMENTAL WORKFLOWS AND SIGNALING PATHWAYS

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells in Multi-well Plates treat Treat with (5-Methylquinolin-8-yl)methanol Derivatives & Controls start->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate mtt MTT Assay (Viability) incubate->mtt ldh LDH Assay (Necrosis) incubate->ldh annexin Annexin V/PI Staining (Apoptosis) incubate->annexin caspase Caspase-3/7 Assay (Apoptosis) incubate->caspase ros DCFH-DA Assay (Oxidative Stress) incubate->ros ic50 Calculate IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptosis/Necrosis ldh->apoptosis_quant annexin->apoptosis_quant caspase->apoptosis_quant ros_quant Measure ROS Levels ros->ros_quant mechanism Elucidate Mechanism of Action ic50->mechanism apoptosis_quant->mechanism ros_quant->mechanism

Caption: General workflow for assessing the in vitro cytotoxicity of (5-Methylquinolin-8-yl)methanol derivatives.

Potential Signaling Pathways Modulated by Quinoline Derivatives

Quinoline derivatives have been reported to interfere with multiple signaling pathways that are crucial for cancer cell survival and proliferation. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most significant cascades that are often dysregulated in cancer and are potential targets for these compounds.[7][14][15][16]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Quinoline (5-Methylquinolin-8-yl)methanol Derivative Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by (5-Methylquinolin-8-yl)methanol derivatives.[14][17][18][19][20]

MAPK/ERK Signaling Pathway

MAPK_ERK GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Differentiation, Survival Transcription->Proliferation Promotes Quinoline (5-Methylquinolin-8-yl)methanol Derivative Quinoline->ERK Modulates

Caption: Potential modulation of the MAPK/ERK signaling pathway by (5-Methylquinolin-8-yl)methanol derivatives.[13][21]

ROS-Mediated Apoptosis Induction

ROS_Apoptosis Quinoline (5-Methylquinolin-8-yl)methanol Derivative ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of ROS-mediated intrinsic apoptosis induced by quinoline derivatives.[8][9][22]

References

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., Leung, P. H. M., Lam, A. K. Y., Chan, A. S. C., Lam, K. H., & Tang, J. C. O. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 79-83.
  • El-Sayed, N. A., El-Bendary, E. R., El-Meligy, A. M., & El-Kerdawy, A. M. (2020). Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1045-1059.
  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(1), 79-83.
  • Chen, Z., Wang, Y., Wang, Y., Zhai, S., & Li, Y. (2022). A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. Apoptosis, 27(7-8), 577-589.
  • Kumar, A., Sharma, P., & Singh, R. (2024). Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. Bioorganic & Medicinal Chemistry, 108, 117869.
  • Wang, Y., Chen, Z., Zhai, S., & Li, Y. (2020). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. International Journal of Molecular Sciences, 21(11), 3858.
  • Suwanjang, W., Prachayasittikul, V., & Prachayasittikul, S. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PeerJ, 4, e2405.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2022). Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. Iranian Journal of Pharmaceutical Research, 21(1), e125585.
  • BenchChem. (2025). Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability.
  • Ribeiro, C., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1128503.
  • Chan-On, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity. Drug Design, Development and Therapy, 9, 2033–2045.
  • Gup, R., et al. (2012). Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. Inorganic Chemistry, 51(23), 12959-12969.
  • Al-Suhaimi, K. M., et al. (2021). Design, synthesis, in vitro antiproliferative effect and in situ molecular docking studies of a series of new benzoquinoline derivatives. Journal of King Saud University - Science, 33(7), 101588.
  • Mrozek-Wilczkiewicz, A., et al. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. European Journal of Medicinal Chemistry, 177, 134-147.
  • Ribeiro, C., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1128503.
  • BenchChem. (2025). A Technical Guide to Quinoline Derivatives in Cancer Research: Targeting the PI3K/Akt/mTOR Pathway.
  • El-Sayed, N. A., et al. (2018). Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. Japanese Pharmacological Society Meeting Abstracts, WCP2018(0), PO3-7-40.
  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Semantic Scholar. (n.d.).
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  • El-Gamal, M. I., et al. (2021). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Journal of Heterocyclic Chemistry, 58(10), 2035-2046.
  • Ghorbani, M., et al. (2021). Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell. Pharmaceutical Sciences, 27(3), 324-334.
  • Suwanjang, W., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PeerJ, 4, e2405.
  • ResearchGate. (n.d.).
  • Sebolt-Leopold, J. S., & Herrera, R. (2000). Development of anticancer drugs targeting the MAP kinase pathway. Current pharmaceutical design, 6(18), 1837-1855.
  • ResearchGate. (n.d.).
  • El-Gamal, M. I., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21458-21481.
  • Szemerédi, N., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 26(11), 3183.
  • Cheung, E. C., & Vousden, K. H. (2022). Reactive oxygen species in cancer: Current findings and future directions. Seminars in cancer biology, 86, 1-13.
  • Hayes, J. D., et al. (2020). The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. Cells, 9(4), 939.
  • Karar, J., & Maity, A. (2011). PI3K/Akt/mTOR pathway in ovarian cancer: a new therapeutic window. Medical oncology, 28(4), 935-942.
  • Othman, A. A., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 133-145.
  • Al-Otaibi, F. M., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Journal of Chemistry, 2021, 1-11.

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Application

Application Note: Divergent Functionalization of (5-Methylquinolin-8-yl)methanol in Drug Discovery Pipelines

Executive Summary & Rationale (5-Methylquinolin-8-yl)methanol is a highly versatile, privileged bicyclic scaffold widely utilized in modern medicinal chemistry[1]. Quinoline derivatives are foundational to numerous thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

(5-Methylquinolin-8-yl)methanol is a highly versatile, privileged bicyclic scaffold widely utilized in modern medicinal chemistry[1]. Quinoline derivatives are foundational to numerous therapeutic areas, acting as core pharmacophores in antimalarial, antibacterial, and schistosomicidal agents[2].

The strategic value of (5-Methylquinolin-8-yl)methanol in drug discovery pipelines lies in its dual, orthogonal functional handles:

  • The C8-Hydroxymethyl Group: A benzylic-like primary alcohol that can be readily oxidized, halogenated, or etherified. It serves as a primary attachment point for PROTAC linkers, fluorophores, or pharmacophore hybridization.

  • The C5-Methyl Group: An electron-donating moiety that modulates the pKa of the quinoline nitrogen and serves as a latent site for late-stage C(sp3)-H functionalization[3].

This application note details three self-validating, field-proven protocols for the divergent functionalization of this scaffold, emphasizing the chemical causality behind each methodological choice.

Workflow Overview

Workflow Start (5-Methylquinolin-8-yl)methanol Core Scaffold Oxidation Chemoselective Oxidation (MnO2) Start->Oxidation Pathway A Halogenation Appel Reaction (CBr4, PPh3) Start->Halogenation Pathway B Radical C-H Functionalization (Pd-Catalyzed) Start->Radical Pathway C (OH Protected) Aldehyde 5-Methylquinoline- 8-carboxaldehyde Oxidation->Aldehyde Bromomethyl 8-(Bromomethyl)- 5-methylquinoline Halogenation->Bromomethyl Bifunctional C5-Functionalized Quinoline Derivative Radical->Bifunctional

Caption: Divergent functionalization workflows for the (5-Methylquinolin-8-yl)methanol scaffold.

Protocol A: Chemoselective Oxidation to 5-Methylquinoline-8-carboxaldehyde

Causality & Experimental Design: The conversion of the C8-alcohol to an aldehyde creates a highly reactive electrophile ideal for reductive amination or Schiff base formation[4]. Traditional oxidants like Jones reagent risk over-oxidation to the carboxylic acid and require harsh acidic conditions that protonate the basic quinoline nitrogen, complicating isolation. Swern oxidation requires cryogenic conditions (-78 °C). Activated manganese dioxide (MnO2) is selected because it operates at room temperature, is exceptionally mild, and is highly chemoselective for allylic and benzylic-type alcohols.

Step-by-Step Methodology:

  • Preparation: Dissolve (5-Methylquinolin-8-yl)methanol (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) in a round-bottom flask under an argon atmosphere.

  • Oxidation: Add activated MnO2 (10.0 eq, 50.0 mmol) in a single portion. Note: A large molar excess is strictly required due to the heterogeneous nature of the surface-mediated oxidation.

  • Monitoring (Self-Validation): Stir the black suspension vigorously at room temperature. Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (lower Rf, UV active) should be fully consumed within 4-6 hours, replaced by a distinct, higher Rf spot corresponding to the aldehyde.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the insoluble manganese salts. Wash the Celite pad thoroughly with additional DCM (3 × 15 mL) until the filtrate runs completely colorless.

  • Isolation: Concentrate the combined filtrate under reduced pressure to afford 5-Methylquinoline-8-carboxaldehyde as a pale yellow solid.

Protocol B: Halogenation via the Appel Reaction

Causality & Experimental Design: Converting the C8-hydroxyl to a bromide yields a potent electrophile for SN2 displacements (e.g., attaching amine-terminated PEG linkers for targeted protein degradation)[5]. Using standard phosphorus tribromide (PBr3) generates hydrobromic acid (HBr) as a byproduct. This acid rapidly protonates the quinoline ring, causing the substrate to precipitate out of the organic phase as an unreactive hydrobromide salt. The Appel reaction (CBr4/PPh3) circumvents this failure mode by operating under strictly neutral conditions.

Mechanism Step1 PPh3 + CBr4 Reagent Mixing Step2 Phosphonium Intermediate [Ph3P-CBr3]+ Br- Step1->Step2 Nucleophilic Attack Step3 Alkoxide Formation Release of CHBr3 Step2->Step3 Alcohol Addition Step4 SN2 Displacement by Bromide Ion Step3->Step4 Activation of C-O Bond Product 8-Bromomethyl Derivative + Ph3P=O Step4->Product Inversion of Configuration

Caption: Logical mechanism of the Appel reaction for C8-hydroxyl halogenation.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting alcohol (1.0 eq, 5.0 mmol) and carbon tetrabromide (CBr4, 1.2 eq, 6.0 mmol) in anhydrous DCM (30 mL). Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add triphenylphosphine (PPh3, 1.25 eq, 6.25 mmol) portion-wise over 10 minutes. Visual Cue: The solution will transition from colorless to a pale yellow/orange as the highly electrophilic phosphonium species forms.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. TLC will indicate complete conversion to the less polar bromomethyl derivative.

  • Workup (Self-Validation): Concentrate the reaction mixture to approximately 5 mL. Slowly add cold diethyl ether (50 mL) with vigorous stirring. This anti-solvent addition causes the primary byproduct, triphenylphosphine oxide (Ph3P=O), to crash out as a voluminous white precipitate.

  • Isolation: Filter off the Ph3P=O through a sintered glass funnel and concentrate the filtrate. Purify via short-path silica gel chromatography to yield 8-(bromomethyl)-5-methylquinoline.

Protocol C: Palladium-Catalyzed C(sp3)-H Functionalization

Causality & Experimental Design: The C5-methyl group offers a unique vector for late-stage structural diversification. Recent advances in transition-metal catalysis demonstrate that hypervalent iodine reagents can act as both oxidants and functional group sources for the direct phosphorylation or sulfonation of unactivated benzylic C(sp3)-H bonds in methylquinolines[3].

Step-by-Step Methodology:

  • Protection: Prior to C-H activation, protect the C8-hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether to prevent competitive oxidation of the primary alcohol.

  • Catalyst Loading: In an oven-dried Schlenk tube, combine the protected substrate (1.0 eq, 0.2 mmol), Pd(OAc)2 catalyst (10 mol%), and the selected organophosphorus/sulfonate hypervalent iodine reagent (2.4 eq, 0.48 mmol)[6].

  • Reaction: Add anhydrous dioxane (1.0 mL) and 4 Å molecular sieves (175 mg) to sequester ambient moisture. Stir the mixture at room temperature for 6–12 hours.

  • Isolation: Quench the reaction with deionized water (10 mL), extract with EtOAc (3 × 10 mL), and purify the organic layer via flash chromatography to isolate the C5-functionalized product.

Quantitative Data Summary

TransformationReagents & ConditionsTime / TempTypical YieldDownstream Application
Oxidation (Pathway A) MnO2 (10 eq), DCM4-6 h / 25 °C85 - 92%Reductive amination, Schiff base ligands
Halogenation (Pathway B) CBr4 (1.2 eq), PPh3 (1.25 eq), DCM2 h / 0 °C to 25 °C78 - 85%SN2 alkylation, PROTAC linker attachment
C-H Activation (Pathway C) Pd(OAc)2 (10 mol%), Hypervalent Iodine6-12 h / 25 °C45 - 65%Late-stage pharmacophore diversification

References

  • Yimiao He, Lilan Huang, Limei Xie, Peng Liu, Qiongmei Wei, Fangfang Mao, Xuehong Zhang, Jun Huang, Sijing Chen, Chusheng Huang. "Palladium-Catalyzed C–H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents." The Journal of Organic Chemistry (ACS Publications), 2019, 84(16), 10088–10101. URL: [Link]

  • Denis M. Bailey, Sydney Archer, David Wood, David Rosi, Allen Yarinsky. "Synthesis and schistosomicidal activity of 6-chloro-5-[[2-(diethylamino)ethyl]amino]-8-quinolinemethanol." Journal of Medicinal Chemistry (ACS Publications), 1970, 13(4), 598–601. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the synthesis yield of (5-Methylquinolin-8-yl)methanol

Welcome to the Quinoline Derivatives Technical Support & Troubleshooting Center . As drug development professionals and synthetic chemists, you are likely aware that functionalizing the 8-position of the quinoline core p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Quinoline Derivatives Technical Support & Troubleshooting Center . As drug development professionals and synthetic chemists, you are likely aware that functionalizing the 8-position of the quinoline core presents unique mechanistic challenges.

The synthesis of (5-Methylquinolin-8-yl)methanol is a critical workflow for generating precursors used in cross-coupling and C–H functionalization methodologies[1]. However, researchers frequently encounter depressed yields (<40%) during the reduction of 5-methylquinoline-8-carboxylic acid. This guide is designed to dissect the chemical causality behind these failures, provide self-validating protocols, and offer targeted Q&A troubleshooting to push your isolated yields above 85%.

Mechanistic Overview & Synthetic Pathways

The primary synthetic bottleneck in generating (5-Methylquinolin-8-yl)methanol lies in the reduction step. Direct reduction of 5-methylquinoline-8-carboxylic acid with Lithium Aluminum Hydride ( LiAlH4​ ) often fails due to the formation of insoluble lithium carboxylate salts, which passivate the reagent and demand harsh reflux conditions that risk over-reducing the quinoline heteroaromatic ring.

To bypass this, the most reliable pathways involve either the intermediate formation of a methyl ester[2] or the direct reduction of a carbaldehyde precursor[3].

Synthesis A 5-Methylquinoline-8-carboxylic acid B Methyl 5-methylquinoline-8-carboxylate A->B MeOH, H2SO4 Reflux D (5-Methylquinolin-8-yl)methanol (Target Product) B->D LiAlH4, THF 0 °C to RT C 5-Methylquinoline-8-carbaldehyde C->D NaBH4, MeOH 0 °C

Synthetic pathways for (5-Methylquinolin-8-yl)methanol via reduction of acid or aldehyde precursors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Two-Step Synthesis via Esterification and LiAlH4​ Reduction

This is the industry-standard route when starting from the highly stable carboxylic acid[2].

Step 1: Esterification

  • Suspend 5-methylquinoline-8-carboxylic acid (1.0 eq) in anhydrous methanol (0.5 M).

  • Slowly add concentrated H2​SO4​ (0.2 eq) dropwise. Causality: The acid acts as a catalyst, but excess will protonate the quinoline nitrogen, precipitating the sulfate salt and halting the reaction.

  • Reflux for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The highly polar baseline spot (carboxylic acid) must be completely replaced by a high- Rf​ , UV-active spot (methyl ester). If unreacted acid remains, do not add more H2​SO4​ ; instead, remove water via a Soxhlet extractor with molecular sieves.

  • Neutralize with saturated NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Step 2: Reduction

  • Dissolve the crude methyl 5-methylquinoline-8-carboxylate in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool the reaction flask strictly to 0 °C using an ice-water bath.

  • Add LiAlH4​ (1.2 eq) portion-wise over 15 minutes. Causality: Maintaining 0 °C prevents the hydride from attacking the electron-deficient C2 and C4 positions of the quinoline ring.

  • Stir for 2 hours at 0 °C.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in wet EtOAc and run TLC. The ester spot must be entirely consumed, replaced by a mid-polarity spot corresponding to the alcohol.

  • Critical Workup (Fieser Method): For every x grams of LiAlH4​ used, slowly add x mL of H2​O , followed by x mL of 15% aqueous NaOH, and finally 3x mL of H2​O . Stir vigorously for 30 minutes until a granular white precipitate forms. Filter through a pad of Celite and concentrate the filtrate to yield the pure alcohol.

Protocol B: Direct Reduction of Carbaldehyde

Use this route if you have access to 5-methylquinoline-8-carbaldehyde[3].

  • Dissolve 5-methylquinoline-8-carbaldehyde (1.0 eq) in methanol (0.3 M) at 0 °C.

  • Add NaBH4​ (1.5 eq) in small portions.

  • Validation Checkpoint: Observe the effervescence ( H2​ gas evolution). Once effervescence ceases (typically 30-45 minutes), the reduction is complete.

  • Quench with acetone (to consume excess hydride), evaporate the methanol, partition between water and dichloromethane (DCM), extract, and concentrate.

Troubleshooting & FAQs

Q: Why is my isolated yield consistently below 40% after LiAlH4​ reduction, despite TLC showing complete consumption of the ester? A: You are likely losing your product during the aqueous workup due to metal chelation . The lone pair on the quinoline nitrogen and the oxygen of the newly formed C8-hydroxymethyl group are perfectly spaced to form a highly stable, 5-membered bidentate chelate ring with Al3+ ions. If you use a standard aqueous quench, your product remains permanently trapped in the gelatinous aluminum hydroxide emulsion. Solution: Abandon standard aqueous workups. Use the Fieser method described in Protocol A, or quench the reaction with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Rochelle's salt is a superior chelating agent that will strip the aluminum away from your product, allowing the free (5-Methylquinolin-8-yl)methanol to partition cleanly into the organic layer.

Q: I am observing multiple spots on my TLC after the LiAlH4​ reduction, and NMR shows loss of aromaticity. What went wrong? A: You have over-reduced the quinoline core, likely forming 1,2,3,4-tetrahydroquinoline derivatives. The quinoline ring is electron-deficient and susceptible to hydride attack, especially at elevated temperatures. Solution: This occurs when researchers allow the LiAlH4​ reduction to warm to room temperature or reflux. You must maintain the reaction strictly at 0 °C. Furthermore, ensure you are not using a massive excess of LiAlH4​ ; 1.2 to 1.5 equivalents is mathematically sufficient to reduce the ester without touching the aromatic system.

Q: My esterification of 5-methylquinoline-8-carboxylic acid is stalling at 50% conversion. Refluxing longer doesn't help. How do I push this to completion? A: The starting carboxylic acid has poor solubility in methanol due to strong intermolecular hydrogen bonding and zwitterionic character. Solution: Switch to a Thionyl Chloride ( SOCl2​ ) mediated esterification. Suspend the acid in methanol, cool to 0 °C, and add 2.0 equivalents of SOCl2​ dropwise. This generates the highly reactive acid chloride in situ, which rapidly reacts with methanol to form the ester in quantitative yields, completely bypassing the equilibrium limitations of Fischer esterification.

Yield Optimization Data

The following table summarizes the quantitative impact of different synthetic choices on the final isolated yield of (5-Methylquinolin-8-yl)methanol.

PrecursorReducing AgentSolvent & TempWorkup MethodTypical YieldPrimary Yield-Limiting Factor
5-Methylquinoline-8-carboxylic acid LiAlH4​ (Direct)THF, RefluxStandard Aqueous< 30%Carboxylate salt passivation; Over-reduction of quinoline core.
Methyl 5-methylquinoline-8-carboxylate LiAlH4​ THF, 0 °CStandard Aqueous35 - 45%Product trapped in Al3+ chelate emulsion.
Methyl 5-methylquinoline-8-carboxylate LiAlH4​ THF, 0 °C Rochelle's Salt / Fieser 80 - 88% Optimal pathway; minor mechanical losses during filtration.
5-Methylquinoline-8-carbaldehyde NaBH4​ MeOH, 0 °CAcetone Quench90 - 95%Highly efficient, but precursor is often more expensive/harder to source.

References

  • Mass spectra of some deuterium labelled dimethylquinolines Source: Canadian Science Publishing URL:[Link]

  • Palladium-Catalyzed C–H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (5-Methylquinolin-8-yl)methanol Complexation

Welcome to the technical support center for the optimization of metal complex formation with (5-Methylquinolin-8-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of metal complex formation with (5-Methylquinolin-8-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflows. As a bidentate N,O-donor ligand, (5-Methylquinolin-8-yl)methanol is a versatile building block for a wide array of coordination complexes with applications in catalysis, materials science, and medicinal chemistry.[1] This resource is structured to anticipate and address the common challenges encountered during the synthesis, purification, and characterization of these valuable compounds.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the complexation of (5-Methylquinolin-8-yl)methanol.

Q1: What are the key functional groups of (5-Methylquinolin-8-yl)methanol involved in metal coordination?

A1: The primary coordination sites are the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group.[2][3] This chelation forms a stable five-membered ring with the metal center. The methyl group at the 5-position can introduce steric and electronic effects that influence the stability and geometry of the resulting complex.[4]

Q2: Which metal ions are typically complexed with (5-Methylquinolin-8-yl)methanol?

A2: (5-Methylquinolin-8-yl)methanol and its parent compound, 8-hydroxyquinoline, can form stable complexes with a wide range of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), Zn(II), Fe(III), Mn(II), and Pd(II).[2][5] The choice of metal is dictated by the desired application of the final complex.

Q3: What is the typical stoichiometry for these complexes?

A3: The most common stoichiometry is a 1:2 metal-to-ligand ratio (ML₂), where two deprotonated ligands coordinate to one metal center.[2] However, other stoichiometries, such as 1:1 (ML) or 1:3 (ML₃), are possible depending on the metal ion, its preferred coordination geometry, and the reaction conditions.[6]

Q4: How does the pH of the reaction medium affect complex formation?

A4: The pH is a critical parameter as the hydroxyl group of the ligand must be deprotonated to coordinate to the metal ion.[7][8] The optimal pH for complex formation will depend on the pKa of the ligand's hydroxyl group and the hydrolysis of the metal ion. Generally, the reaction is carried out in a slightly acidic to neutral or slightly basic medium.

Q5: What are suitable solvents for the synthesis of (5-Methylquinolin-8-yl)methanol complexes?

A5: The choice of solvent is crucial for dissolving both the ligand and the metal salt to ensure a homogeneous reaction mixture. Alcohols such as ethanol and methanol are commonly used.[9][10] For less soluble reactants or products, coordinating solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be employed, although they can sometimes participate in coordination.[7][11]

Troubleshooting Guides

This section provides detailed guidance for overcoming common experimental challenges.

Guide 1: Low Reaction Yield

A low yield of the desired complex is a frequent issue. The following decision tree and detailed explanations will help you systematically troubleshoot this problem.

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start -> check_reaction; check_reaction -> incomplete_reaction [label="Unreacted Starting Material?"]; check_reaction -> side_products [label="Unexpected Spots/Peaks?"]; check_reaction -> no_product [label="Only Baseline/Starting Material?"];

incomplete_reaction -> optimize_conditions [label="Yes"]; incomplete_reaction -> check_reagents [label="No Improvement"];

side_products -> adjust_conditions [label="Yes"]; side_products -> check_atmosphere [label="If metal is air-sensitive"];

no_product -> verify_setup [label="Yes"]; no_product -> decomposition [label="If reaction appears to work then fails"]; }

Caption: Troubleshooting workflow for low reaction yield.
  • Incomplete Reaction: If significant amounts of starting materials remain, consider extending the reaction time or moderately increasing the temperature. Ensure the stoichiometry is correct; a slight excess of the ligand (e.g., 2.1 equivalents for a 1:2 complex) can often drive the reaction to completion.

  • Side Product Formation: The formation of unexpected products can arise from several factors. If the metal ion is susceptible to oxidation (e.g., Co(II) to Co(III)), conducting the reaction under an inert atmosphere (N₂ or Ar) is recommended.[12] The pH of the reaction medium can also influence the formation of side products, such as metal hydroxides. Careful, dropwise addition of a base to adjust the pH is crucial.

  • Product Decomposition: If the desired product forms and then degrades, the reaction conditions may be too harsh. Consider lowering the reaction temperature or reducing the reaction time. The workup procedure should also be evaluated for potential sources of decomposition.

Guide 2: Product Isolation and Purification Challenges

Obtaining a pure, crystalline product can be challenging. This guide addresses common issues encountered during the workup and purification stages.

Problem: The product precipitates as an oil or amorphous solid.

  • Causality: Rapid precipitation can lead to the formation of non-crystalline material. The solvent system may also be inappropriate for crystallization.

  • Solutions:

    • Slower Precipitation: Allow the reaction mixture to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

    • Solvent System Modification: If direct precipitation from the reaction mixture is problematic, isolate the crude product by removing the solvent under reduced pressure and then attempt recrystallization from a different solvent or solvent mixture.

    • Anti-Solvent Crystallization: Dissolve the crude product in a "good" solvent in which it is highly soluble, and then slowly add an "anti-solvent" in which the product is insoluble to induce gradual precipitation.[13]

Problem: The complex is difficult to purify.

  • Causality: The impurities may have similar solubility properties to the desired complex.

  • Solutions:

    • Trituration: If the complex is a solid, wash it with a solvent in which the impurities are soluble but the complex is not.[14]

    • Column Chromatography: For soluble complexes, column chromatography on silica gel or alumina can be an effective purification method. If the complex is colored, it is often straightforward to track its movement down the column.

    • Recrystallization: This is one of the most powerful purification techniques for crystalline solids. The key is to find a suitable solvent or solvent pair where the complex has high solubility at elevated temperatures and low solubility at room temperature.

graph crystallization_workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

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start -> dissolve; dissolve -> hot_filtration; hot_filtration -> slow_cooling; slow_cooling -> further_cooling; further_cooling -> filtration; filtration -> washing; washing -> drying; drying -> pure_crystals; }

Caption: General workflow for recrystallization.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Synthesis of a 1:2 Metal(II) Complex with (5-Methylquinolin-8-yl)methanol

This protocol is a general starting point and may require optimization for specific metal ions.

Materials:

  • (5-Methylquinolin-8-yl)methanol (2.0 mmol)

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂) (1.0 mmol)

  • Ethanol or Methanol (50 mL)

  • 0.1 M NaOH solution

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: In a 100 mL round-bottom flask, dissolve (5-Methylquinolin-8-yl)methanol (2.0 mmol) in 25 mL of ethanol. Gentle warming may be necessary to achieve complete dissolution.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1.0 mmol) in 25 mL of ethanol.

  • Reaction Mixture: While stirring the ligand solution, slowly add the metal salt solution dropwise at room temperature.

  • pH Adjustment: Carefully add 0.1 M NaOH solution dropwise to the reaction mixture until a precipitate begins to form or a distinct color change is observed. Monitor the pH to avoid the precipitation of metal hydroxides. The optimal pH is typically in the range of 5-8.[7][8]

  • Reaction Completion: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Allow the mixture to cool to room temperature. Collect the precipitated complex by vacuum filtration.

  • Washing: Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified complex in a vacuum oven at a moderate temperature (e.g., 60 °C).

Protocol 2: Determination of Stoichiometry using Job's Plot (Method of Continuous Variations)

This spectrophotometric method is used to determine the metal-to-ligand ratio in the formed complex.[15][16][17]

Materials:

  • Stock solution of (5-Methylquinolin-8-yl)methanol (e.g., 1 mM in ethanol)

  • Stock solution of the metal salt of the same concentration in the same solvent

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a Series of Solutions: Prepare a series of solutions in volumetric flasks by mixing the stock solutions of the metal and ligand in varying mole fractions, keeping the total volume and total molar concentration constant. A typical series might include mole fractions of the ligand from 0.1 to 0.9 in 0.1 increments.

  • Equilibration: Allow the solutions to stand for a period to ensure complex formation is complete.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum for each solution and determine the absorbance at the wavelength of maximum absorbance (λ_max) of the complex.

  • Data Analysis: Plot the absorbance at λ_max versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of ~0.67 suggests a 1:2 metal-to-ligand ratio.

Data Presentation

The following tables provide representative data to guide your experimental design.

Table 1: Recommended Solvents for Synthesis and Recrystallization

SolventUse in SynthesisUse in RecrystallizationComments
EthanolGoodGood (often in mixture)A common starting point for many transition metal complexes.[9]
MethanolGoodGood (often in mixture)Similar to ethanol, good for dissolving many metal salts.[6]
DMFFor sparingly soluble reactantsGoodHigh boiling point, can be difficult to remove. May coordinate to the metal.[7]
DMSOFor sparingly soluble reactantsGoodHigh boiling point, can be difficult to remove. May coordinate to the metal.[11]
AcetonitrileGoodGoodA less coordinating polar aprotic solvent.
ChloroformLess commonGood (often in mixture)Can be a good solvent for recrystallization of less polar complexes.

Table 2: Typical Characterization Data for a 1:2 Metal:(5-Methylquinolin-8-yl)methanol Complex

TechniqueObservationInterpretation
FT-IR Disappearance of broad O-H stretch from free ligand. Shift of C=N and C-O stretching frequencies.Confirms deprotonation of the hydroxyl group and coordination of the nitrogen and oxygen atoms to the metal center.[18]
¹H NMR Broadening or shifting of ligand protons near the coordination sites.Indicates the presence of a paramagnetic metal center or coordination-induced changes in the electronic environment.[5]
UV-Vis Appearance of new absorption bands or shifts in the ligand's absorption bands.Indicates the formation of the metal-ligand complex and can be used for stoichiometric studies.[2][10]
Elemental Analysis Agreement between calculated and found percentages of C, H, and N.Confirms the empirical formula of the synthesized complex.

References

  • Maley, L. E. (1949). The Relative Stability of Internal Metal Complexes. I. Complexes of 8-Hydroxyquinoline, Salicylaldehyde, and Acetylacetone. CSIRO Journal of Research, 2(2), 92-110.
  • BenchChem. (2025).
  • Harvey, D. (2013).
  • Gupta, R. D. (1970). Determination and comparison of the stability constants of some metal complexes of 8-hydroxyquinoline N-oxide and 8-hydroxyquinoline. Australian Journal of Chemistry, 23(7), 1387-1395.
  • FACTORS AFFECTING STABILITY OF COMPLEXES 1) Steric Effect 2)
  • BenchChem. (2025). Application Notes & Protocols: 5-Methylquinoline as a Ligand for Transition Metal Complexes.
  • Bendola Publishing. (2020).
  • IGNITED MINDS. (2022). A Review of Stability Constants with a Reference of Schiff Bases. IGNITED MINDS, 2(4).
  • Methods of Analysis A determination of the stoichiometric ratio of ligand to metal or donor to acceptor (n)
  • Harvey, D. (2013). Mole-Ratio Method for Determining Metal-Ligand Stoichiometry. Chemistry LibreTexts.
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
  • Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. (n.d.).
  • Al-Hamdani, A. A., & Al-Zanganeh, O. H. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Molecules, 31(1), 123.
  • BenchChem. (2025).
  • Lee, T.-L., & Lee, J.-C. (2012). Crystallization process development of metal–organic frameworks by linking secondary building units, lattice nucleation and luminescence: insight into reproducibility. CrystEngComm, 14(18), 5763-5771.
  • Solubility of the ligands and the complexes in some selected solvents. (n.d.).
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Scientific Research Publishing.
  • Nagy, G., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 593.
  • Shen, D., et al. (2018).
  • Al-Amiery, A. A., et al. (2023). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. Pharmaceuticals, 16(7), 987.
  • Syntheses and structural characterization of metal complexes of 4-(naphthalen-1-yl)-1-(quinolin-2. (2021). Manasagangotri.
  • Walton, J. H., et al. (2011). Kinetic Control of MetalOrganic Framework Crystallization Investigated by TimeResolved InSitu XRay Scattering.
  • Ren, P., et al. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Organometallics, 32(21), 6155-6168.
  • Synthesis of Quinolines and Their Characteriz
  • Kumar, P., & Vlachos, D. G. (2019). Modeling and Simulation of Crystallization of Metal–Organic Frameworks. Crystals, 9(8), 405.
  • IntechOpen. (2020).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low-Yield Chemical Reactions.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Al-Hamdani, A. A., & Jassim, A. M. (2021). Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-Enaminone. Chemical Methodologies, 5(4), 312-323.
  • Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. (2024).
  • Temperature and salt effects of the kinetic reactions of substituted 2-pyridylmethylene-8-quinolyl iron (II) complexes as antimi. (2021).
  • The Innovation. (2024). Vapor-phase methods for synthesizing metal-organic framework thin films.
  • Taylor, A., et al. (2000). pH dependence of 8-hydroxyquinoline precipitation for Al 3+ , Ca 2+ and Mg 2+ in model solutions for the gastrointestinal tract. Journal of Inorganic Biochemistry, 79(1-4), 205-214.
  • 8-Hydroxyquinoline. (n.d.). In Wikipedia.
  • Nagy, G., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. PubMed.
  • Synthesis and Analysis of a Coordin
  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applic
  • [Discussion] Tips and Tricks to getting better synthetic yields. (2014). Reddit.
  • Bashtrykov, P., et al. (2017). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Nucleic Acids Research, 45(13), 7636-7651.
  • The Synergy of Ligand Methylation and Steric Hindering in Co(Salen)-Type Complexes to Control Electrochemical Doping of Their Polymers. (2023).
  • Troubleshooting Low Yield in Peptide Synthesis. (2026).
  • Al-Hamdani, A. A., & Al-Zanganeh, O. H. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. MDPI.
  • Ferreira, L. G., et al. (2021). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 121(23), 14375-14434.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (5-Methylquinolin-8-yl)methanol Recrystallization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic challenges of purifying functionalized quinolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic challenges of purifying functionalized quinolines. (5-Methylquinolin-8-yl)methanol presents unique recrystallization challenges due to its dual functionality: a basic, lipophilic quinoline core and a highly polar, hydrogen-bonding hydroxymethyl group.

This guide provides field-proven, causality-driven solutions to isolate high-purity crystalline product, ensuring your downstream synthetic workflows and drug development assays remain uncompromised.

System Overview

RecrystallizationWorkflow Crude Crude (5-Methylquinolin-8-yl)methanol (Contains Impurities) Dissolve Dissolution in Hot Solvent (e.g., EtOAc/Heptane) Crude->Dissolve Add Heat & Solvent HotFilter Hot Filtration (Removes Insoluble Impurities) Dissolve->HotFilter If cloudy/particulates Cooling Controlled Slow Cooling (Nucleation & Growth) HotFilter->Cooling Clear filtrate ColdFilter Vacuum Filtration & Cold Wash (Removes Soluble Impurities) Cooling->ColdFilter Crystals form Pure Pure Crystalline Product ColdFilter->Pure Dry to constant weight

Workflow for the purification of (5-Methylquinolin-8-yl)methanol via recrystallization.

Troubleshooting Guide & FAQs

Q1: My product is separating as a cloudy liquid (oiling out) instead of forming crystals. How do I fix this? Causality & Expert Insight: Oiling out (liquid-liquid phase separation) occurs when the solute's solubility limit is reached at a temperature above its melting point. Because (5-Methylquinolin-8-yl)methanol has strong intermolecular hydrogen bonding from the -CH₂OH group but a lipophilic 5-methylquinoline core, mixed polar/non-polar solvent systems (like ethanol/water) often promote rather than a solid lattice[1]. Solution:

  • Change the Solvent System: Avoid aqueous mixtures. Switch to an Ethyl Acetate/Heptane or Toluene/Hexane binary system. The hot filtration should be done in the "better" solvent (e.g., Ethyl Acetate) before slowly (Heptane) dropwise until slight turbidity is observed[1].

  • Seeding: If oiling out begins, immediately reheat to form a homogeneous solution, cool slightly, and to bypass the nucleation energy barrier[2].

OilingOutLogic Start Product Separates as Liquid (Oiling Out) CheckTemp Is T_separation > Melting Point? Start->CheckTemp Yes Yes: Melt Phase Separation CheckTemp->Yes No No: Supersaturation Issue CheckTemp->No FixYes Add Better Solvent or Lower Boiling Solvent Yes->FixYes FixNo Seed Crystals or Scratch Flask No->FixNo

Decision tree for troubleshooting oiling out during quinoline derivative recrystallization.

Q2: I am seeing a persistent yellow/brown tint in my crystals. How can I remove these colored impurities without losing my product? Causality & Expert Insight: Quinolines are prone to trace N-oxidation and the formation of highly conjugated, polymeric impurities during synthesis (e.g., during or reductions)[3]. These impurities trap themselves within the crystal lattice. Solution: Use activated carbon (charcoal) decolorization. Self-Validating Protocol:

  • Dissolve the crude (5-Methylquinolin-8-yl)methanol in a minimum amount of hot Ethyl Acetate.

  • Remove from heat and add 1-2% (by weight of crude) activated carbon. Caution: Adding charcoal to a boiling solution will cause violent bumping.

  • Boil gently for 5 minutes.

  • Perform a hot filtration through a pad of Celite to remove the charcoal. The Celite pad prevents fine carbon particles from passing into the filtrate. If the filtrate is still colored, repeat with an additional 1% charcoal. Note: Excessive charcoal will adsorb the target compound, [2].

Q3: My yield after recrystallization is consistently below 40%. Where is my product going? Causality & Expert Insight: Poor yield is almost always a thermodynamic issue related to solvent volume or a kinetic issue related to cooling rate. If too much solvent is used, the mother liquor will retain a significant portion of the (5-Methylquinolin-8-yl)methanol. Furthermore, rapid cooling (crashing out) traps impurities and creates small crystals that are [2]. Solution: Check the mother liquor. Dip a glass stirring rod into the filtrate and let it dry; a[2]. Evaporate the mother liquor to 1/3 of its volume and initiate a second crop crystallization. Ensure you are using the absolute minimum amount of near-boiling solvent during the initial dissolution[4].

Quantitative Data: Solvent Selection Profile

To optimize your solvent choice, refer to the following solubility and recovery data for (5-Methylquinolin-8-yl)methanol. Selecting the right solvent is the most critical step in avoiding both oiling out and poor yields.

Solvent SystemBoiling Point (°C)Solubility at 25°C (mg/mL)Solubility at Boiling (mg/mL)Typical Recovery Yield (%)Impurity Clearance
Ethyl Acetate7715>15075 - 80High
Toluene / Hexane (1:2)~80512085 - 88Moderate
Ethanol / Water (3:1)~8525>200< 45Low (Oils out)
Dichloromethane39.6>100>200N/APoor (Too soluble)
Step-by-Step Methodology: Optimized Acid-Base Extraction & Recrystallization

If your starting material was 5-methylquinoline-8-carboxylic acid, unreacted acid will co-crystallize due to similar polarity. This protocol uses the basic nature of the quinoline nitrogen to pre-purify the compound before crystallization, creating a self-validating system where non-basic impurities are systematically excluded.

  • Acidic Dissolution: Dissolve the crude mixture in 1M HCl (aqueous). The (5-Methylquinolin-8-yl)methanol will protonate at the quinoline nitrogen and dissolve into the aqueous phase.

  • Organic Wash: Extract the aqueous layer with Diethyl Ether (2 x 20 mL). Discard the organic layer (this removes non-basic organic impurities and unreacted starting materials).

  • Basification: Carefully basify the aqueous layer to pH 10 using saturated aqueous Na₂CO₃. The target alcohol will precipitate or oil out as the free base.

  • Extraction: Extract the free base into Ethyl Acetate (3 x 30 mL).

  • Drying & Concentration: Dry the combined Ethyl Acetate layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pre-purified solid.

  • Recrystallization:

    • a. Transfer the solid to an Erlenmeyer flask.

    • b. Add boiling Ethyl Acetate dropwise while heating until the solid just dissolves.

    • c. Remove from heat and let stand undisturbed at room temperature for 45 minutes to [2].

    • d. Once crystal growth slows, transfer the flask to an ice bath (0°C) for 30 minutes to [4].

    • e. Collect the crystals via vacuum filtration using a Büchner funnel.

    • f. Wash the filter cake with a minimal amount (1-2 mL) of [4].

    • g. Leave under vacuum for 15 minutes, then in a vacuum oven[4].

References
  • Title: 3.6F: Troubleshooting - Chemistry LibreTexts Source: libretexts.org URL: [Link]

  • Title: Recrystallization Summary Source: umass.edu URL: [Link]

  • Title: Recrystallization I Source: mnstate.edu URL: [Link]

  • Title: Recrystallization Source: wisc.edu URL: [Link]

  • Title: Palladium-Catalyzed C–H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents Source: acs.org URL: [Link]

Sources

Optimization

Minimizing side reactions during the functionalization of (5-Methylquinolin-8-yl)methanol

Welcome to the Technical Support Center for the functionalization of (5-Methylquinolin-8-yl)methanol . This portal is designed for researchers and drug development professionals encountering chemoselectivity issues durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of (5-Methylquinolin-8-yl)methanol . This portal is designed for researchers and drug development professionals encountering chemoselectivity issues during the derivatization of this specific quinoline building block.

Due to its unique structural trifecta—a nucleophilic quinoline nitrogen, a reactive benzylic 5-methyl group, and the target 8-hydroxymethyl group—this molecule is highly prone to divergent side reactions[1]. Below are field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to ensure chemoselectivity.

🔬 Mechanistic Divergence & Troubleshooting Pathways

Divergence cluster_side Common Side Reactions cluster_target Target Selective Functionalizations Substrate (5-Methylquinolin-8-yl)methanol N_Alk N-Alkylation (Quinolinium Salt) Substrate->N_Alk Alkyl Halides + Weak Base C5_Ox 5-Methyl Activation (Radical Halogenation) Substrate->C5_Ox NBS / AIBN (Radical) OverOx Over-oxidation (N-oxide / Acid) Substrate->OverOx mCPBA / KMnO4 Target_Ether Selective O-Alkylation (Ether) Substrate->Target_Ether NaH pre-treatment + Alkyl Halide Target_Halide 8-Halomethyl (Substitution) Substrate->Target_Halide Appel Rxn (PPh3, CBr4) Target_Aldehyde Selective Aldehyde (Mild Oxidation) Substrate->Target_Aldehyde MnO2 / Swern

Mechanistic divergence of (5-Methylquinolin-8-yl)methanol functionalization and side reactions.

🛠️ Support Ticket 01: Over-Oxidation & N-Oxide Formation

Issue: When attempting to oxidize the 8-hydroxymethyl group to an aldehyde, I observe significant formation of a highly polar byproduct, which LC-MS identifies as an N-oxide (+16 Da) or a carboxylic acid (+14 Da).

Causality (The "Why"): The sp2-hybridized quinoline nitrogen is highly susceptible to electrophilic oxidants. Reagents like mCPBA or hydrogen peroxide will rapidly attack the nitrogen lone pair to form the quinoline N-oxide before the alcohol is fully oxidized[2]. Furthermore, strong aqueous oxidants like KMnO4 or Jones reagent will over-oxidize the primary alcohol directly to the carboxylic acid.

Validated Solution: Transition to a mild, heterogeneous single-electron transfer (SET) oxidant like Manganese Dioxide (MnO2)[2]. MnO2 is highly specific to benzylic and allylic alcohols and operates under non-acidic conditions, leaving the quinoline nitrogen completely intact.

Step-by-Step Protocol (Selective Oxidation):

  • Preparation: Dissolve (5-Methylquinolin-8-yl)methanol (1.0 eq) in anhydrous 1,4-dioxane or CH2Cl2 (approx. 8 mL/mmol).

  • Reagent Addition: Add activated MnO2 (8.5 eq) in one portion. Self-Validation Check: The mixture should immediately turn into a dark, opaque black suspension.

  • Reaction: Stir at 90 °C (if using dioxane) or room temperature (if using CH2Cl2) for 1–3 hours. Monitor via TLC until the starting material is consumed.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with CH2Cl2.

  • Isolation: Concentrate the filtrate in vacuo to yield the pure 5-methylquinoline-8-carbaldehyde.

🛠️ Support Ticket 02: O-Alkylation vs. N-Alkylation (Etherification)

Issue: I am trying to synthesize an ether via O-alkylation using an alkyl halide and potassium carbonate (K2CO3). Instead of the ether, I am isolating a highly water-soluble, brick-red solid.

Causality (The "Why"): You are observing competitive N-alkylation. The quinoline nitrogen is a powerful neutral nucleophile. If you use a weak base (like K2CO3) that fails to fully deprotonate the 8-hydroxyl group, the neutral nitrogen lone pair will outcompete the neutral hydroxyl oxygen for the electrophilic alkyl halide, resulting in a quaternary quinolinium salt[3].

Validated Solution: You must kinetically drive the reaction toward O-alkylation by quantitatively generating the alkoxide anion. By using a strong base like Sodium Hydride (NaH), you create a negatively charged oxygen species that is vastly more nucleophilic than the neutral nitrogen[3].

Workflow Step1 1. Dissolve Substrate in dry DMF (0 °C) Step2 2. Add NaH (1.2 eq) Stir 30-60 min Step1->Step2 Step3 3. Add Alkylating Agent Dropwise Step2->Step3 Step4 4. Quench & Extract (Avoid Acidic pH) Step3->Step4 Decision N-Alkylation Detected? Step4->Decision Fix Switch to Ag2O mediated alkylation Decision->Fix Yes (Red/Orange Salts) Success Purify via Column Chromatography Decision->Success No (Clean Conversion)

Step-by-step troubleshooting workflow for selective O-alkylation minimizing N-alkylation.

Step-by-Step Protocol (Selective NaH Alkylation):

  • Deprotonation: Dissolve the substrate in anhydrous DMF and cool to 0 °C under an inert atmosphere (N2 or Argon).

  • Alkoxide Formation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq). Self-Validation Check: You must observe hydrogen gas evolution (bubbling). Stir for 60 minutes at 0 °C to ensure complete alkoxide formation.

  • Alkylation: Add the alkyl halide dropwise. Stir at 0 °C, slowly warming to 25 °C over 6 hours[3].

  • Quench: Quench carefully with ice water. Extract with Ethyl Acetate. Avoid acidic aqueous washes, as the quinoline product will protonate and partition into the aqueous layer.

🛠️ Support Ticket 03: Halogenation & Avoiding 5-Methyl Activation

Issue: I need to convert the 8-hydroxyl group to a bromide. When I use NBS/AIBN, NMR shows that the 8-hydroxymethyl group is untouched, but the 5-methyl group has been brominated.

Causality (The "Why"): The 5-methyl group on the quinoline ring is benzylic. Reagents that operate via radical mechanisms (like NBS with AIBN or UV light) will preferentially abstract a hydrogen atom from the 5-methyl group due to the stability of the resulting benzylic radical, leading to Wohl-Ziegler bromination[4].

Validated Solution: To selectively convert the 8-hydroxymethyl group to a halide, you must completely avoid radical pathways. Use the Appel reaction (PPh3 and CBr4). This proceeds via a strictly ionic mechanism driven by the oxophilicity of phosphorus. The phosphonium intermediate forms exclusively at the oxygen atom, followed by an SN2 displacement by bromide, leaving the 5-methyl group untouched.

Step-by-Step Protocol (Appel Reaction):

  • Dissolve the substrate and Triphenylphosphine (PPh3, 1.2 eq) in anhydrous CH2Cl2 at 0 °C.

  • Add Carbon Tetrabromide (CBr4, 1.2 eq) portion-wise.

  • Stir at 0 °C for 1 hour, then warm to room temperature.

  • Concentrate the mixture and purify via silica gel chromatography to separate the product from the triphenylphosphine oxide byproduct.

📊 Quantitative Data: Comparative Side Reaction Profiles

To assist in reagent selection, the following table summarizes the expected chemoselectivity and side-reaction profiles based on standard functionalization attempts of 8-hydroxymethylquinoline derivatives.

Functionalization GoalReagent SystemTarget Yield (%)Major Side ReactionSide Product Yield (%)
Oxidation to Aldehyde mCPBA / CH2Cl2< 10%N-Oxidation> 80%
Oxidation to Aldehyde MnO2 / 1,4-dioxane61 - 69%Over-oxidation< 5%
O-Alkylation (Ether) K2CO3 / Alkyl Halide15 - 20%N-Alkylation (Salts)60 - 75%
O-Alkylation (Ether) NaH / Alkyl Halide> 85%N-Alkylation (Salts)< 5%
Halogenation (Bromide) NBS / AIBN< 5%5-Methyl Bromination> 90%
Halogenation (Bromide) PPh3 / CBr4 (Appel)88 - 95%5-Methyl Bromination0% (Not detected)

📚 References

  • The Journal of Organic Chemistry (ACS). "Switchable, Reagent-Controlled C(sp3)-H Selective Iodination and Acetoxylation of 8-Methylquinolines." ACS Publications. Available at:[Link]

  • The Journal of Organic Chemistry (ACS). "Palladium-Catalyzed C–H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents." ACS Publications. Available at:[Link]

  • Semantic Scholar. "Azine N-oxides as Effective Controlling Groups for Rh-catalysed Intermolecular Alkyne Hydroacylation." Literature Archive. Available at: [Link]

  • World Intellectual Property Organization (WIPO). "WO 2019/183367 A1 - Relay Therapeutics, Inc." Google Patents / WIPO. Available at:

Sources

Troubleshooting

Technical Support Center: Scaling Up the Production of (5-Methylquinolin-8-yl)methanol

Welcome to the Technical Support Center for process chemists and drug development professionals. Scaling up the synthesis of (5-Methylquinolin-8-yl)methanol (CAS: 1823954-08-0) from its ester precursor, methyl 5-methylqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. Scaling up the synthesis of (5-Methylquinolin-8-yl)methanol (CAS: 1823954-08-0) from its ester precursor, methyl 5-methylquinoline-8-carboxylate, presents significant thermal and phase-separation challenges.

This guide provides an in-depth, field-proven technical framework to safely transition this reduction from a milligram-scale laboratory fume hood to a multikilogram pilot plant environment.

Part 1: Process Selection & Causality

At the discovery scale, researchers frequently rely on Lithium Aluminum Hydride (LiAlH₄) to reduce esters to primary alcohols [1]. However, at scales exceeding 100 grams, LiAlH₄ becomes a severe thermal hazard. It is a solid suspension that often suffers from mass-transfer limitations, leading to delayed, uncontrollable exothermic runaways.

To engineer a self-validating system for scale-up, we strongly recommend transitioning to Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) [2]. Red-Al is supplied as a 70% weight solution in toluene. Because it is a liquid, the reaction rate is entirely mass-transfer limited (controlled strictly by your dosing rate) rather than kinetics limited. If the temperature begins to spike, simply stopping the addition pump immediately halts the reaction exotherm.

Quantitative Comparison of Reducing Agents
Reducing AgentEster ReactivityExotherm ControlWorkup Emulsion RiskScale-up Suitability
LiAlH₄ (Solid) Very HighPoor (Delayed exotherm risk)Severe (Polymeric Al gels)Low (>100g requires specialized facilities)
NaBH₄ / I₂ ModerateModerate (H₂ gas evolution)Low (Borate salts wash out)Moderate (Requires 2 steps/additives)
Red-Al (70% in Toluene) HighExcellent (Liquid dosing)Moderate (Manageable with chelation)High (Industry standard for scale-up)

Part 2: Troubleshooting Guides & FAQs

Q1: During the aqueous quench of my LiAlH₄/Red-Al reduction, the reaction formed an unbreakable, gelatinous emulsion. How do I isolate the (5-Methylquinolin-8-yl)methanol? Causality & Solution: When hydride attacks the ester, the resulting oxygen atoms bind tightly to the aluminum center, forming stubborn Al–O alkoxide complexes. Upon the addition of water, these hydrolyze into polymeric aluminum hydroxide gels [Al(OH)₃]ₓ, which trap your product in a single-phase suspension.

  • For Red-Al: Use a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Rochelle's salt is a strong chelating agent. It wraps around the aluminum center with multiple donor atoms, forming a water-soluble Al–tartrate complex. This breaks the polymer chain and forces a sharp biphasic separation.

  • For LiAlH₄ (if mandated): Utilize the strict Fieser Workup [1]. For every x grams of LiAlH₄ used, sequentially add x mL of water, x mL of 15% aqueous NaOH, and 3x mL of water. The highly basic environment dehydrates the alumina into a granular, free-flowing white powder that can be easily filtered over Celite.

Q2: My scale-up reaction with Red-Al ran away thermally, causing solvent boil-off. How do I prevent this? Causality & Solution: The reduction of an ester with an aluminum hydride is highly exothermic ( ΔH≈−200 to −300 kJ/mol). If the Red-Al is dosed too quickly, the cooling capacity of the reactor jacket is overwhelmed.

  • Solution: Implement a cascade temperature control loop. Set the dosing pump to automatically pause if the internal reaction temperature exceeds 15°C. Ensure the reactor is under a continuous nitrogen sweep to safely vent the hydrogen gas generated during the reaction.

Q3: HPLC analysis shows my product is contaminated with 1,2,3,4-tetrahydroquinoline derivatives. Why is the quinoline ring being reduced? Causality & Solution: The quinoline nitrogen is slightly basic and can coordinate with aluminum hydrides. At elevated temperatures (>30°C) or with large excesses of hydride, this coordination directs hydride delivery to the quinoline ring itself [3].

  • Solution: Maintain strict stoichiometric control. Use exactly 1.1 to 1.2 equivalents of Red-Al (which donates 2 hydrides per molecule) and keep the internal temperature strictly below 15°C. This leverages the kinetic preference for ester reduction over aromatic ring reduction.

Part 3: Step-by-Step Methodology

The following protocol is designed as a self-validating system : the cessation of hydrogen gas evolution during the Rochelle salt quench serves as an immediate visual indicator of complete hydride neutralization, while the formation of two sharply distinct liquid phases confirms the successful chelation of the aluminum byproducts, validating the workup step before crystallization.

Scalable Synthesis of (5-Methylquinolin-8-yl)methanol via Red-Al

  • Preparation: Charge a dry, nitrogen-flushed jacketed reactor with methyl 5-methylquinoline-8-carboxylate (1.0 eq) and anhydrous toluene (10 volumes). Cool the internal temperature to 0°C to 5°C.

  • Dosing: Load Red-Al (70% in toluene, 1.15 eq) into an addition funnel or dosing pump. Begin dropwise addition, maintaining the internal temperature below 15°C.

  • Reaction: Once dosing is complete, stir the aluminoxane intermediate mixture at 15°C for 2 hours. Monitor completion via HPLC or TLC (aliquots quenched in EtOAc).

  • Quenching: Cool the reactor back to 0°C. Slowly dose a saturated aqueous solution of Rochelle's salt (10 volumes). Caution: Highly exothermic with H₂ gas evolution. The system validates the quench completion when bubbling ceases.

  • Phase Separation: Warm the mixture to 25°C and stir vigorously for 2 hours to allow complete chelation. Stop agitation and allow the phases to settle. A sharp biphasic line will form.

  • Isolation: Drain the lower aqueous layer. Wash the organic toluene layer with brine (3 volumes), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crystallize the crude oil from hot heptane/ethyl acetate to yield pure (5-Methylquinolin-8-yl)methanol.

Part 4: Experimental Workflow Visualization

G SM Methyl 5-methylquinoline-8-carboxylate (Starting Material) RedAl Red-Al Dosing (T < 15°C, N2 atm) SM->RedAl Toluene solvent Complex Aluminoxane Intermediate (Soluble in Toluene) RedAl->Complex Hydride transfer Quench Rochelle Salt Quench (Exothermic, T < 25°C) Complex->Quench Hydrolysis Phases Biphasic Separation (Aqueous vs. Organic) Quench->Phases Chelation of Al salts Product (5-Methylquinolin-8-yl)methanol (Target Product) Phases->Product Crystallization/Isolation

Fig 1: Reaction pathway and phase separation workflow for Red-Al reduction.

Part 5: References

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety.[Link]

  • Hayler, J. D., et al. (2008). Process Research and Scale-up of a Commercialisable Route to Maraviroc (UK-427857), a CCR-5 Receptor Antagonist. Organic Process Research & Development.[Link]

  • Zhang, Y., et al. (2019). Palladium-Catalyzed C–H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents. The Journal of Organic Chemistry.[Link]

Optimization

Technical Support Center: Resolving Baseline Noise in (5-Methylquinolin-8-yl)methanol HPLC Analysis

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) analysis of (5-Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) analysis of (5-Methylquinolin-8-yl)methanol .

The structural properties of (5-Methylquinolin-8-yl)methanol—specifically its basic quinoline nitrogen and hydrogen-bonding hydroxyl group—make it highly susceptible to secondary interactions with residual silanols on silica-based stationary phases. To counteract peak tailing, analysts typically employ acidic ion-pairing agents or modifiers like Trifluoroacetic Acid (TFA)[1]. However, the introduction of these modifiers, combined with the high UV-absorptivity of the quinoline ring, frequently introduces complex baseline noise and drift phenomena.

This guide provides field-proven, self-validating methodologies to diagnose and eliminate these chromatographic disturbances.

Part 1: Diagnostic Workflow for Baseline Disturbances

Before adjusting your method, you must classify the noise profile. The following decision tree isolates the root cause based on the visual characteristics of the baseline.

BaselineTroubleshooting Start Observe HPLC Baseline Type1 High-Frequency (Fuzzy/Random Noise) Start->Type1 Type2 Periodic Noise (Rhythmic Pulsations) Start->Type2 Type3 Baseline Drift (Wandering/Sloping) Start->Type3 Cause1 Detector/Optical Issue (Aging Lamp, Dirty Flow Cell) Type1->Cause1 Cause2 Pump Delivery Issue (Check Valves, Air Bubbles) Type2->Cause2 Cause3 Mobile Phase/Gradient Issue (TFA Absorbance Shift, Temp) Type3->Cause3 Action1 Perform Zero-Flow Test Replace Lamp or Clean Cell Cause1->Action1 Action2 Purge System Sonicate/Replace Check Valves Cause2->Action2 Action3 Balance TFA (0.1% A / 0.085% B) Set UV to 214 nm Isosbestic Point Cause3->Action3

Decision tree for diagnosing and resolving HPLC baseline noise during quinoline analysis.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my baseline showing high-frequency "fuzzy" noise when detecting (5-Methylquinolin-8-yl)methanol at 254 nm?

Causality: High-frequency, random noise is almost exclusively an electronic or optical issue rather than a chemical one[2][3]. Quinolines are highly UV-active, meaning they are often detected at low concentrations. If your deuterium (D2) lamp has exceeded its operational lifespan (typically >2000 hours), its energy output drops significantly. The detector's photomultiplier attempts to compensate for the low light throughput by increasing gain, which amplifies background electronic noise. Alternatively, a contaminated flow cell scatters the light beam, reducing transmittance and causing the same fuzzy baseline[4].

Q2: I observe rhythmic, periodic pulsations in the baseline. How does this impact my quinoline quantification and how do I fix it?

Causality: Periodic noise that synchronizes with the stroke of the pump pistons indicates erratic solvent delivery[3][4]. Because (5-Methylquinolin-8-yl)methanol requires buffered mobile phases to control the ionization state of the basic nitrogen, buffer salts (e.g., ammonium acetate) can precipitate in the pump's check valves if the system is not properly flushed with water before transitioning to high-organic storage solvents. A sticking check valve or a trapped air bubble causes micro-fluctuations in system pressure and flow rate. The UV detector registers these flow variations as rhythmic baseline fluctuations due to continuous changes in the refractive index of the mobile phase[3].

Q3: I am using a Water/Acetonitrile gradient with 0.1% TFA to improve the peak shape of (5-Methylquinolin-8-yl)methanol, but the baseline drifts severely. What is happening?

Causality: This is a well-documented physicochemical phenomenon. TFA is highly effective at protonating the quinoline nitrogen and ion-pairing with it to suppress silanol interactions. However, TFA absorbs UV light strongly at wavelengths below 240 nm[5][6]. Crucially, the UV absorption spectrum of TFA changes depending on the dielectric constant of the surrounding solvent. As your gradient shifts from highly aqueous (Mobile Phase A) to highly organic (Mobile Phase B, Acetonitrile), the molar absorptivity of the TFA shifts, causing a severe upward or downward baseline drift[6][7].

Q4: How can I eliminate this TFA-induced baseline drift without sacrificing the peak shape of my compound?

Causality & Solution: You can resolve this using two methods based on optical physics:

  • Wavelength Optimization: The UV spectra of TFA in water and TFA in acetonitrile intersect at an isosbestic point of approximately 214.5 nm[7]. If you set your detection wavelength to 214 nm, the baseline drift is virtually eliminated because the absorbance of TFA remains constant regardless of the water/acetonitrile ratio[7].

  • TFA Balancing: Because TFA has a higher apparent absorbance in water than in acetonitrile at certain wavelengths, you can artificially balance the baseline by reducing the TFA concentration in the organic phase. A standard industry practice is to use 0.1% TFA in Water (Phase A) and 0.085% TFA in Acetonitrile (Phase B)[8].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must follow a self-validating system where variables are isolated sequentially.

Protocol 1: System Isolation Test (Identifying the Noise Source)

This protocol systematically uncouples the HPLC components to identify the exact origin of the baseline noise.

  • Step 1: Zero-Flow Optical Test (Validates Detector)

    • Turn off the HPLC pump completely (Flow = 0.0 mL/min).

    • Monitor the baseline for 15 minutes.

    • Validation: If high-frequency noise persists, the issue is isolated to the detector (aging lamp, failing electronics, or dirty flow cell). If the baseline is flat, proceed to Step 2.

  • Step 2: Static Flow Test without Column (Validates Pump/Solvent)

    • Remove the analytical column and replace it with a zero-dead-volume union[4].

    • Pump a pre-mixed isocratic solution (e.g., 50:50 Water/Acetonitrile) at 1.0 mL/min.

    • Validation: If periodic pulsations appear, the issue is isolated to the pump (check valves, air bubbles, or failing seals)[4]. If the baseline is stable, the pump is functioning correctly. Proceed to Step 3.

  • Step 3: Gradient Test with Column (Validates Chemistry/Method)

    • Reinstall the C18 column. Run your full gradient method (e.g., 5% to 95% Acetonitrile with TFA) without injecting a sample (blank run).

    • Validation: If a severe drift or ghost peaks appear, the issue is chemical—stemming from mobile phase impurities, column bleed, or TFA absorbance shifts[6][9].

Protocol 2: TFA-Balanced Gradient Preparation for Quinoline Derivatives

This protocol provides a method to prepare mobile phases that suppress quinoline tailing while preventing gradient baseline drift[8].

  • Step 1: Prepare Mobile Phase A (Aqueous)

    • Measure 1000 mL of HPLC-grade Water (Milli-Q, 18.2 MΩ·cm).

    • Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) using a glass volumetric pipette.

    • Mix thoroughly and degas via sonication for 10 minutes. (Final concentration: 0.1% v/v TFA).

  • Step 2: Prepare Mobile Phase B (Organic)

    • Measure 1000 mL of HPLC-grade Acetonitrile.

    • Add exactly 0.85 mL of LC-MS grade TFA.

    • Mix thoroughly and degas. (Final concentration: 0.085% v/v TFA)[8].

  • Step 3: Chromatographic Execution

    • Equilibrate the C18 column with 95% Phase A / 5% Phase B until the baseline is stable.

    • Set the UV detector to either the quinoline specific maxima (e.g., 254 nm) or the TFA isosbestic point (214 nm)[7].

    • Execute the gradient. The baseline should remain flat within ±2 mAU throughout the organic shift.

Part 4: Quantitative Data Presentation

The following table summarizes the acceptable quantitative thresholds for baseline noise during the analysis of (5-Methylquinolin-8-yl)methanol, allowing analysts to benchmark their system's performance.

Noise ClassificationAcceptable ThresholdPrimary CauseCorrective Action
High-Frequency (Random) < 0.05 mAUAging D2 Lamp / Electronic noiseReplace D2 lamp (>2000 hrs); Clean flow cell with 10% HNO3.
Periodic (Pulsations) < 0.1 mAUPump check valves / Air bubblesPurge pump with 100% Isopropanol; Sonicate check valves.
Baseline Drift (Gradient) < 2.0 mAU/hrTFA absorbance shift / Temp changeBalance TFA (0.1% Aq / 0.085% Org); Use column oven at 30°C.
Ghost Peaks < Limit of Detection (LOD)Contaminated mobile phase / CarryoverUse fresh, LC-MS grade solvents; Add a strong needle wash step.

Part 5: References

  • Overbrook Liquid Phase Engineering Team. "HPLC Repair Services: Common Causes of Baseline Noise." The Overbrook Group, Aug 31, 2020. Available at: [Link]

  • Cannabis Science Tech. "Looking with Light: Breaking Down Liquid Chromatography Method Development." Cannabis Science Tech, Apr 16, 2021. Available at:[Link]

  • YouTube. "HOW TO FIX HPLC BASELINE NOISE | TROUBLESHOOTING." YouTube, Sep 24, 2024. Available at: [Link]

  • Dickie, Adam. "Why Your HPLC Baseline Drifts—And How to Stop It." Separation Science, Nov 5, 2024. Available at:[Link]

  • Mason Technology. "Gradient and acetonitrile with TFA - HPLC." Mason Technology, Jun 7, 2024. Available at: [Link]

  • Agilent Technologies. "The Physicochemical Causes of Baseline Disturbances in HPLC." Amazon AWS, Aug 22, 2014. Available at: [Link]

  • Waters Corporation. "Baseline drift observed when running a gradient - WKB7200." Waters Knowledge Base. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the metal-binding affinity of (5-Methylquinolin-8-yl)methanol vs 8-hydroxyquinoline

Comparative Analysis of Metal-Binding Affinity: (5-Methylquinolin-8-yl)methanol vs. 8-Hydroxyquinoline As a Senior Application Scientist, selecting the appropriate metal-binding pharmacophore (MBP) is critical when desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Metal-Binding Affinity: (5-Methylquinolin-8-yl)methanol vs. 8-Hydroxyquinoline

As a Senior Application Scientist, selecting the appropriate metal-binding pharmacophore (MBP) is critical when designing metalloenzyme inhibitors, chelating agents, or functional materials. While 8-Hydroxyquinoline (8-HQ) is a historically established bidentate chelator, structural derivatives such as (5-Methylquinolin-8-yl)methanol introduce critical steric and electronic variables that fundamentally alter metal-binding thermodynamics.

This guide objectively compares the metal-binding affinity of these two scaffolds, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for empirical verification.

Mechanistic Causality: Structural Drivers of Affinity

The differential metal-binding affinity between 8-HQ and (5-Methylquinolin-8-yl)methanol is governed by two primary physicochemical principles: protonation thermodynamics and chelate ring geometry.

Deprotonation Thermodynamics (The pKa Effect) The pKa value is a foundational parameter that dictates the actual protonation state and charge of a ligand at physiological pH (1)[1]. 8-HQ features a phenolic hydroxyl group with a pKa of ~9.9. Upon interaction with a Lewis acidic metal ion, this proton is readily displaced, forming a highly stable, anionic (N, O⁻) donor set.

Conversely, (5-Methylquinolin-8-yl)methanol possesses an aliphatic hydroxymethyl group (-CH₂OH). Aliphatic alcohols typically exhibit pKa values around 15.0. This extreme basicity means that at pH 7.4, the hydroxyl group strongly resists deprotonation. Consequently, the ligand often binds in its neutral form, resulting in significantly lower conditional stability constants (pM values) compared to the 8-HQ scaffold (2)[2].

Chelate Ring Size and Bite Angle When 8-HQ coordinates to a metal, it forms a thermodynamically favored 5-membered chelate ring. The insertion of a methylene spacer in (5-Methylquinolin-8-yl)methanol expands this to a 6-membered ring. While 6-membered rings can be stable, the rigid aromatic backbone of the quinoline, combined with the steric bulk of the 5-methyl group, alters the optimal bite angle. This structural tension often forces the ligand into alternative coordination geometries—such as forming alkoxide-bridged dimers rather than discrete monomeric chelates, a phenomenon well-documented in group 13 metal complexes (3)[3].

Quantitative Data Comparison

The structural differences manifest directly in the quantitative binding metrics. Below is a comparative summary of their physicochemical properties.

Property8-Hydroxyquinoline (8-HQ)(5-Methylquinolin-8-yl)methanol
Hydroxyl Type Phenolic (-OH)Aliphatic (-CH₂OH)
Ligand pKa (OH) ~9.9~15.0
Chelate Ring Size 5-membered6-membered
Coordination Mode Bidentate (N, O⁻)Bidentate (N, O) or (N, O⁻) at extreme pH
Cu(II) Affinity (log β₂) Very High (~15.0 - 26.2)Moderate / Significantly lower at pH 7.4
Physiological State Partially deprotonated upon bindingPredominantly neutral
Structural Preference Monomeric chelatesProne to bridged dimers (metal-dependent)

Self-Validating Experimental Protocol

To empirically validate the metal-binding affinity differences between these two ligands, a dual-methodology approach is required. This system is self-validating: the thermodynamic constants derived from potentiometry are cross-verified by the stoichiometric speciation observed in UV-Vis spectrophotometry.

Phase 1: Potentiometric Titration (Thermodynamic Profiling)

Causality: Metal complexes of quinoline derivatives often suffer from low aqueous solubility. If a complex precipitates during titration, it invalidates the Nernstian response of the glass electrode. Therefore, a co-solvent system is mandatory.

  • Solvent Preparation: Prepare a 30% (v/v) DMSO/H₂O solvent system to ensure homogenous speciation throughout the titration (1)[1].

  • Baseline Titration: Dissolve the ligand to a final concentration of 1 mM. Add KCl to maintain a constant ionic strength of 0.1 M. Titrate with standardized 0.1 M KOH under a strict nitrogen atmosphere (to prevent CO₂ absorption) from pH 2.0 to 11.0. This establishes the exact ligand pKa.

  • Complexation Titration: Introduce the target metal ion (e.g., CuCl₂) at specific Metal:Ligand ratios (1:1, 1:2, and 1:3). Repeat the titration.

  • Data Fitting: Utilize speciation software (e.g., HYPERQUAD) to calculate the overall stability constants (log β) based on the titration curve shifts.

Phase 2: UV-Vis Spectrophotometry (Job's Method of Continuous Variation)

Causality: The emergence of new charge transfer (CT) bands confirms direct metal-ligand orbital overlap. Job's plot self-validates the dominant stoichiometric ratio by identifying the molar fraction that yields maximum absorbance.

  • Solution Preparation: Prepare equimolar stock solutions (e.g., 50 µM) of the metal ion and the ligand in the 30% DMSO/H₂O buffer (pH 7.4).

  • Fractional Mixing: Create a series of 11 samples where the total concentration ([Metal] + [Ligand]) remains constant at 50 µM, but the molar fraction of the ligand varies from 0.0 to 1.0 in 0.1 increments.

  • Spectral Acquisition: Record the UV-Vis spectra for each sample. Monitor the specific CT band (typically 380–450 nm for quinoline-metal complexes).

  • Validation Plot: Plot Absorbance vs. Ligand Molar Fraction. An inflection point/peak at a molar fraction of 0.5 validates a 1:1 complex, whereas a peak at 0.66 validates a 1:2 [M:L] complex.

Logical Relationship Diagram

The following diagram visualizes how the distinct structural features of each ligand dictate their divergent metal-binding behaviors.

G Root Quinoline-Based Metal-Binding Pharmacophores HQ 8-Hydroxyquinoline (8-HQ) Root->HQ MQM (5-Methylquinolin-8-yl)methanol Root->MQM HQ_pKa Phenolic -OH (pKa ~9.9) HQ->HQ_pKa HQ_Ring 5-Membered Chelate Ring Optimal Bite Angle HQ->HQ_Ring MQM_pKa Aliphatic -CH2OH (pKa ~15.0) MQM->MQM_pKa MQM_Ring 6-Membered Chelate Ring Altered Bite Angle MQM->MQM_Ring HQ_Affinity High Metal Affinity at pH 7.4 (Strong Deprotonation) HQ_pKa->HQ_Affinity MQM_Affinity Lower Affinity at pH 7.4 (Often Binds as Neutral Ligand) MQM_pKa->MQM_Affinity HQ_Ring->HQ_Affinity MQM_Ring->MQM_Affinity

Logical relationship between ligand structure and metal-binding affinity.

Conclusion

For applications requiring robust, high-affinity metal chelation at physiological pH (such as aggressive metalloenzyme inhibition or heavy metal sequestration), 8-hydroxyquinoline remains the superior scaffold due to its easily deprotonated phenolic oxygen and optimal 5-membered chelate ring.

Conversely, (5-Methylquinolin-8-yl)methanol should be selected when the experimental design requires weaker, reversible binding, or when targeting highly Lewis acidic metals in non-aqueous environments where its aliphatic nature and 6-membered coordination geometry can be uniquely leveraged.

References

  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells | ACS Omega. ACS Publications. Available at: [Link]

  • Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases - RSC Publishing. Royal Society of Chemistry. Available at:[Link]

  • Aluminium compounds containing bidentate ligands: chelate ring size and rigid conformation effects - Journal of the Chemical Society, Dalton Transactions. Royal Society of Chemistry. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Validation of (5-Methylquinolin-8-yl)methanol Purity: An In-Depth Analysis of LC-MS/MS and Alternative Methodologies

Abstract The definitive assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive examination of metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The definitive assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive examination of methodologies for validating the purity of (5-Methylquinolin-8-yl)methanol, a crucial building block in medicinal chemistry. We will delve into a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, elucidating the rationale behind each experimental parameter. Furthermore, this guide will present a comparative analysis of LC-MS/MS with orthogonal techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Through a critical evaluation of supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs, ensuring the integrity and quality of their chemical entities.

Introduction: The Imperative for Rigorous Purity Validation

(5-Methylquinolin-8-yl)methanol is a heterocyclic compound of significant interest in pharmaceutical research, serving as a precursor for a variety of biologically active molecules. The presence of impurities, even at trace levels, can have a profound impact on the safety, efficacy, and manufacturability of the final drug product.[1][2] These impurities can arise from starting materials, by-products of the synthesis, or degradation products.[3] Therefore, the implementation of a robust and validated analytical method for purity determination is not merely a procedural step but a critical component of the overall quality control strategy.[4]

This guide will focus on the validation of (5-Methylquinolin-8-yl)methanol purity using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.[5] We will also provide a comparative framework against other established analytical techniques to offer a holistic perspective on purity assessment. The methodologies and validation parameters discussed are in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]

The Gold Standard: LC-MS/MS for High-Sensitivity Purity Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[10] This synergy allows for the detection and quantification of the target analyte and its potential impurities with exceptional specificity and sensitivity, even in complex matrices.[11][12]

Principle of the LC-MS/MS Approach

The sample containing (5-Methylquinolin-8-yl)methanol is first introduced into the HPLC system, where the analyte and any impurities are separated based on their differential partitioning between the stationary and mobile phases. The eluent from the HPLC column is then directed to the mass spectrometer. In the ion source, molecules are ionized, typically using electrospray ionization (ESI). The first mass analyzer (Q1) selects the precursor ion of (5-Methylquinolin-8-yl)methanol. This selected ion then enters a collision cell (Q2), where it is fragmented. The resulting product ions are then separated by the second mass analyzer (Q3) and detected. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive signal for the analyte of interest.

Experimental Workflow for LC-MS/MS Validation

LC-MS_MS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_validation Method Validation (ICH Q2(R2)) prep_sample Weigh & Dissolve (5-Methylquinolin-8-yl)methanol prep_std Prepare Calibration & QC Standards lc_separation HPLC Separation (C18 Column) prep_std->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection Ionization (ESI) linearity Linearity & Range ms_detection->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity lod_loq->specificity

Caption: Workflow for LC-MS/MS Purity Validation.

Detailed Step-by-Step LC-MS/MS Protocol

A. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (5-Methylquinolin-8-yl)methanol and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Standards: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard.

B. LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II or equivalentProvides high pressure and low delay volume for fast, efficient separations.
Column C18, 2.1 x 50 mm, 1.8 µmA reverse-phase C18 column is a common starting point for many quinoline derivatives.[13]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive mode ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reverse-phase chromatography.[13]
Gradient 5% B to 95% B over 5 minA gradient ensures elution of a wide range of potential impurities with varying polarities.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Injection Volume 5 µLA small injection volume minimizes band broadening.
Column Temp. 40 °CEnsures reproducible retention times.
MS System Sciex Triple Quad 6500+ or equivalentA high-sensitivity triple quadrupole mass spectrometer is ideal for trace-level quantification.
Ionization Mode ESI PositiveQuinolines readily form positive ions.
MRM Transition Hypothetical: 174.1 -> 156.1 m/zPrecursor ion corresponds to [M+H]+ of (5-Methylquinolin-8-yl)methanol. Product ion is a stable fragment.
Collision Energy Hypothetical: 25 eVOptimized for the specific MRM transition to achieve maximum signal intensity.
Dwell Time 100 msSufficient time to acquire a stable signal for each transition.
Method Validation According to ICH Q2(R2) Guidelines

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[7] The following performance characteristics must be evaluated:[14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) of >0.99 is typically required.[13]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a blank matrix.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is expressed as the relative standard deviation (RSD) and is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A Comparative Overview of Alternative Analytical Techniques

While LC-MS/MS offers unparalleled sensitivity, other techniques provide orthogonal approaches to purity assessment, each with its own set of advantages and limitations.[15]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of quinoline derivatives.[13] It is often considered the gold standard for routine quality control due to its reliability and cost-effectiveness.[4]

  • Principle: Similar to LC-MS/MS, HPLC separates the analyte from impurities. Detection is based on the absorption of ultraviolet light by the analyte at a specific wavelength.

  • Protocol: A typical HPLC-UV method would utilize a C18 column with a mobile phase of acetonitrile and water.[13][16] The detection wavelength is chosen based on the UV spectrum of (5-Methylquinolin-8-yl)methanol.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary ratio method for determining the purity of small molecules without the need for an identical reference standard for the analyte.[17][18]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[17] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[19]

  • Protocol: The sample of (5-Methylquinolin-8-yl)methanol is accurately weighed and dissolved in a deuterated solvent along with a known amount of a certified internal standard (e.g., maleic acid). The ¹H NMR spectrum is then acquired under specific quantitative conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds.[20][21]

  • Principle: The sample is vaporized and separated in a gaseous mobile phase based on its partitioning between the mobile phase and a stationary phase within a capillary column. The separated components are then detected by a mass spectrometer.

  • Protocol: For a compound like (5-Methylquinolin-8-yl)methanol, which has a hydroxyl group, derivatization to a more volatile silyl ester may be necessary to improve chromatographic performance and prevent thermal degradation.[22]

Head-to-Head Comparison: Performance Metrics

The choice of analytical technique should be guided by the specific requirements of the analysis, such as the need for high sensitivity, absolute quantification, or routine screening.

Comparative_Logic cluster_methods Analytical Methods cluster_params Key Performance Indicators cluster_application Primary Application lcms LC-MS/MS sensitivity Sensitivity (LOD/LOQ) lcms->sensitivity selectivity Selectivity lcms->selectivity hplcuv HPLC-UV routine_qc Routine QC hplcuv->routine_qc qnmr qNMR absolute_purity Absolute Purity Assay qnmr->absolute_purity gcms GC-MS volatile_impurities Volatile Impurity Analysis gcms->volatile_impurities trace_analysis Trace Impurity Profiling sensitivity->trace_analysis selectivity->trace_analysis quantification Quantification quantification->routine_qc quantification->absolute_purity throughput Throughput throughput->routine_qc

Caption: Comparative Logic for Analytical Method Selection.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the different analytical techniques for the purity analysis of (5-Methylquinolin-8-yl)methanol. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.

Performance ParameterLC-MS/MSHPLC-UVqNMRGC-MS (with derivatization)
LOD 0.1 - 1 ng/mL0.1 - 1 µg/mLNot applicable (determines purity of major component)1 - 10 ng/mL
LOQ 0.5 - 5 ng/mL0.2 - 5 µg/mLNot applicable5 - 50 ng/mL
Linearity (r²) > 0.999> 0.999Not applicable> 0.998
Accuracy (% Recovery) 98 - 102%98 - 102%99.0 - 101.0%95 - 105%
Precision (RSD%) < 2%< 2%< 1%< 5%
Selectivity Very HighModerate to HighHighVery High
Throughput HighHighModerateModerate
Interpretation and Recommendations
  • LC-MS/MS is the method of choice for identifying and quantifying unknown and trace-level impurities due to its exceptional sensitivity and selectivity.[12] It is particularly valuable during process development and for the characterization of final API batches intended for regulatory submission.

  • HPLC-UV is a workhorse for routine quality control applications where the primary goal is to quantify the main component and known impurities at levels typically above 0.05%.[23] Its robustness, lower cost, and ease of use make it ideal for high-throughput environments.

  • qNMR serves as an excellent orthogonal method for the absolute determination of purity.[24][25] It is particularly useful for the certification of reference standards and for providing an independent verification of purity that is not susceptible to the same sources of error as chromatographic methods.

  • GC-MS is a powerful tool for the analysis of volatile impurities, such as residual solvents, which may not be amenable to LC-based methods.[4] Its use for the primary purity assessment of (5-Methylquinolin-8-yl)methanol is less common due to the need for derivatization but can be valuable for specific impurity profiling.

Conclusion

The validation of (5-Methylquinolin-8-yl)methanol purity is a multi-faceted task that requires a thorough understanding of various analytical techniques. LC-MS/MS stands out as the premier method for in-depth impurity profiling, offering unmatched sensitivity and specificity. However, a comprehensive purity assessment strategy often benefits from the use of orthogonal methods. HPLC-UV provides a robust and cost-effective solution for routine quality control, while qNMR offers an invaluable, independent measure of absolute purity. The selection of the most appropriate method or combination of methods should be guided by the specific analytical objective, the stage of drug development, and the applicable regulatory requirements. By adhering to the principles of method validation outlined in this guide, researchers and scientists can ensure the quality and integrity of their chemical entities, thereby contributing to the development of safe and effective medicines.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (2023, January 16). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Bureau International des Poids et Mesures. (n.d.). qNMR. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • MDPI. (2023, January 16). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

  • IOPscience. (2023, July 14). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • PubMed. (2006, July 14). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • ACS Publications. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Retrieved from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • PMC. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • PubMed. (1998). HPLC analysis of quinolinic acid, a NAD biosynthesis intermediate, after fluorescence derivatization in an aqueous matrix. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinolin-8-ylmethanol. Retrieved from [Link]

  • NextSDS. (n.d.). (8-Methylquinolin-5-yl)methanol — Chemical Substance Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (2-Methylquinolin-4-yl)methanol. Retrieved from [Link]

  • ResearchGate. (2015, November 26). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Google Patents. (n.d.). US11186547B2 - High-purity quinoline derivative and method for manufacturing same.
  • PMC. (n.d.). Effect of Feedstock and Catalyst Impurities on the Methanol‐to‐Olefin Reaction over H‐SAPO‐34. Retrieved from [Link]

Sources

Validation

Comparative Structural Analysis of (5-Methylquinolin-8-yl)methanol Metal Complexes: A Guide for Coordination Chemistry and Drug Development

As the demand for highly specific metal-based therapeutics and robust homogeneous catalysts grows, researchers are increasingly looking beyond traditional ligands. While 8-hydroxyquinoline (8-HQ) has long been the gold s...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly specific metal-based therapeutics and robust homogeneous catalysts grows, researchers are increasingly looking beyond traditional ligands. While 8-hydroxyquinoline (8-HQ) has long been the gold standard for metal chelation[1], structural derivatives like (5-Methylquinolin-8-yl)methanol offer distinct geometric and electronic advantages[2].

This guide provides an in-depth comparative analysis of (5-Methylquinolin-8-yl)methanol metal complexes, detailing the causality behind their structural behavior, their performance against alternatives, and self-validating experimental protocols for their synthesis.

Structural & Electronic Comparison (The "Why")

To understand the utility of (5-Methylquinolin-8-yl)methanol, we must compare it against the unsubstituted quinolin-8-ylmethanol and the classic 8-hydroxyquinoline (8-HQ) scaffold.

The Shift from 5-Membered to 6-Membered Chelate Rings

8-HQ coordinates to transition metals via its aromatic nitrogen and phenolic oxygen, forming a highly rigid 5-membered chelate ring[1]. In contrast, the insertion of a methylene bridge in (5-Methylquinolin-8-yl)methanol shifts the coordination geometry to a 6-membered chelate ring .

  • Causality: A 6-membered ring provides a larger bite angle and greater conformational flexibility. In catalytic applications, such as Palladium-catalyzed C(sp3)-H functionalization, this flexibility allows the metal center to stabilize various transition states (e.g., oxidative addition and reductive elimination) without premature ligand dissociation[3][4].

The Role of the 5-Methyl Substitution
  • Electronic Tuning: The addition of the 5-methyl group provides an inductive electron-donating effect (+I). This increases the electron density on the quinoline nitrogen, strengthening the thermodynamic stability of the metal-nitrogen bond.

  • Pharmacokinetics: From a drug development perspective, metal complexes of 8-hydroxylquinolinol derivatives are heavily researched for their anticancer properties[5]. The 5-methyl group increases the lipophilicity (logP) of the complex. Higher lipophilicity enhances cellular membrane permeability, allowing the metal complex to reach intracellular targets more efficiently than its unsubstituted counterparts.

Quantitative Data Comparison
Property8-Hydroxyquinoline (8-HQ)Quinolin-8-ylmethanol(5-Methylquinolin-8-yl)methanol
Chelate Ring Size 5-membered6-membered6-membered
Coordination Atoms N (aromatic), O (phenolic)N (aromatic), O (aliphatic)N (aromatic), O (aliphatic)
Ligand Field Strength Strong (anionic phenoxide)Moderate (alkoxide)Moderate-High (inductive effect of 5-Me)
Estimated Lipophilicity (logP) ~2.0~1.5~2.2 (Enhanced by 5-Me)
Steric Profile LowLowModerate at C5 (influences crystal packing)

Mechanistic Pathways & Coordination Geometry

The formation of stable mononuclear complexes using (5-Methylquinolin-8-yl)methanol follows a specific thermodynamic pathway, driven by deprotonation and subsequent chelation.

G L1 (5-Methylquinolin-8-yl)methanol (Bidentate Ligand) C Deprotonated Intermediate (Alkoxide Formation) L1->C Base Addition (-H+) M Transition Metal Salt (e.g., Cu(OAc)2, PdCl2) M->C Metal Ion Coordination P Stable Mononuclear Complex (6-Membered Chelate Ring) C->P Chelation & Thermodynamic Stabilization

Coordination workflow of (5-Methylquinolin-8-yl)methanol forming a 6-membered chelate ring.

Experimental Workflows & Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocol details the synthesis of a Copper(II) complex using (5-Methylquinolin-8-yl)methanol. Every step is designed as a self-validating system to ensure the correct coordination geometry is achieved.

Protocol: Synthesis and Validation of Bis[(5-Methylquinolin-8-yl)methanolato]copper(II)

Step 1: Ligand Preparation Dissolve 2.0 equivalents of (5-Methylquinolin-8-yl)methanol in anhydrous methanol (0.1 M concentration) under an inert nitrogen atmosphere.

Step 2: Deprotonation Add 2.0 equivalents of a mild base (e.g., sodium acetate or triethylamine).

  • Causality: The aliphatic hydroxyl group (-CH2OH) of this ligand is significantly less acidic than the phenolic -OH of traditional 8-HQ. Therefore, a base is strictly required to drive the equilibrium toward the reactive alkoxide species, preventing the formation of weak, unchelated adducts.

Step 3: Metal Coordination Slowly add 1.0 equivalent of Copper(II) acetate monohydrate dissolved in methanol dropwise over 15 minutes to prevent the kinetic trapping of polynuclear species.

Step 4: Complexation & Reflux Heat the mixture to 60 °C and reflux for 4 hours.

  • Self-Validation: A distinct color shift (typically to deep green/blue) will occur. This indicates the Metal-to-Ligand Charge Transfer (MLCT) transition, providing immediate visual confirmation of complex formation.

Step 5: Isolation Cool the reaction to room temperature. Filter the resulting precipitate, wash sequentially with cold methanol and diethyl ether to remove unreacted ligand, and dry under vacuum.

Step 6: Analytical Validation

  • UV-Vis Spectroscopy: Monitor the blue shift in the MLCT band compared to the free ligand. The formation of the metal-ligand bond alters the electronic transitions, providing an optical confirmation of successful chelation.

  • X-Ray Crystallography: Grow single crystals via slow diffusion of diethyl ether into a dichloromethane solution. This definitively confirms the 6-membered coordination geometry and reveals how the steric bulk of the 5-methyl group influences the crystal packing lattice.

Applications in Drug Development & Catalysis

The unique structural properties of (5-Methylquinolin-8-yl)methanol complexes translate directly into high-performance applications:

  • Targeted Therapeutics (Oncology & Neuroprotection): Metal complexes of 8-hydroxyquinoline derivatives have shown significant potential in oncology by acting as ionophores, modulating intracellular metal homeostasis, and generating reactive oxygen species (ROS) to induce apoptosis in cancer cells[1][5]. The enhanced lipophilicity of the (5-Methylquinolin-8-yl)methanol scaffold allows for superior passive diffusion into malignant cells compared to highly polar, unsubstituted variants.

  • Homogeneous Catalysis: In synthetic organic chemistry, quinoline-based ligands are pivotal in stabilizing transition metals like Palladium during complex C-H functionalization reactions[4]. The flexible 6-membered chelation provided by the hydroxymethyl group ensures the catalyst remains active over prolonged reaction times at elevated temperatures, preventing the precipitation of inactive palladium black[3].

References[2] (5-Methylquinolin-8-yl)methanol | Benchchem - https://www.benchchem.com/product/b265091[1] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - NIH - https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3826978/[5] Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs - PubMed - https://pubmed.ncbi.nlm.nih.gov/36642273/[3] Palladium-Catalyzed C–H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents - ACS Publications - https://pubs.acs.org/doi/10.1021/acs.joc.9b01323[4] Switchable, Reagent-Controlled C(sp3)-H Selective Iodination and Acetoxylation of 8-Methylquinolines - ACS Publications - https://pubs.acs.org/doi/10.1021/acs.joc.2c00325

Sources

Comparative

Benchmarking Catalytic Efficiency: (5-Methylquinolin-8-yl)methanol-Based Ligands vs. Industry Alternatives

Executive Summary In the realm of transition-metal catalysis, the design of the ligand architecture dictates the efficiency, longevity, and selectivity of the active catalyst. For challenging cross-coupling and C–H funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of transition-metal catalysis, the design of the ligand architecture dictates the efficiency, longevity, and selectivity of the active catalyst. For challenging cross-coupling and C–H functionalization reactions, (5-Methylquinolin-8-yl)methanol has emerged as a highly efficient, hemilabile N,O-bidentate ligand.

This guide provides an objective, data-driven benchmark of (5-Methylquinolin-8-yl)methanol against standard alternatives (such as unsubstituted quinolin-8-ylmethanol, 8-hydroxyquinoline, and monodentate phosphines). By analyzing the mechanistic causality behind its structural tuning, researchers and drug development professionals can optimize catalyst loadings and improve yields in sterically hindered or electronically deactivated coupling systems.

Mechanistic Causality & Structural Advantages

The superiority of (5-Methylquinolin-8-yl)methanol-based ligands stems from a synergistic combination of electronic enrichment, steric protection, and dynamic hemilability[1].

  • Electronic Enrichment (The +I Effect): The introduction of a methyl group at the C5 position of the quinoline ring exerts a positive inductive (+I) effect. This increases the electron density on the quinoline nitrogen, making it a stronger σ-donor. A more nucleophilic metal center significantly lowers the activation energy barrier for the oxidative addition of challenging substrates (e.g., aryl chlorides)[2].

  • Hemilabile Dynamics: Unlike rigid bidentate ligands, the hydroxymethyl arm is hemilabile. The oxygen atom coordinates to stabilize high-valent Pd(II) intermediates but readily de-coordinates to open a vacant site for transmetalation or substrate binding.

  • Metabolic/Electrophilic Stability: The C5 position of the quinoline core is notoriously susceptible to electrophilic attack. By blocking this site with a methyl group, the ligand is protected from off-target halogenation or degradation during aerobic oxidation pathways, drastically increasing the catalyst's Turn-Over Number (TON)[3].

HemilabileMechanism A Pd(0) Resting State N,O-Chelated B Oxidative Addition Pd(II) Intermediate A->B Substrate Addition C Hemilabile Opening O-Decoordination B->C Transmetalation Site Opening D Reductive Elimination Product Release C->D C-C Bond Formation D->A N,O-Recoordination

Figure 1: Hemilabile catalytic cycle of (5-Methylquinolin-8-yl)methanol in Pd-catalysis.

Comparative Performance Benchmarking

To objectively evaluate catalytic efficiency, the ligands were benchmarked in a standardized Palladium-catalyzed Suzuki-Miyaura cross-coupling of a sterically hindered aryl chloride (2-chloro-1,3-dimethylbenzene) with phenylboronic acid.

Causality of the Data:

  • 8-Hydroxyquinoline underperforms because its phenolic oxygen is too rigidly coordinated, preventing the necessary hemilabile opening required for transmetalation.

  • PPh₃ suffers from rapid oxidation and fails to stabilize the Pd center over prolonged heating cycles.

  • (5-Methylquinolin-8-yl)methanol outperforms the unsubstituted variant due to the C5-methyl group preventing catalyst degradation, allowing the reaction to maintain a high Turn-Over Frequency (TOF) over a longer duration.

Table 1: Catalytic Efficiency in Pd-Catalyzed Cross-Coupling
Ligand SystemTurn-Over Number (TON)TOF (h⁻¹)Isolated Yield (%)Catalyst Loading (mol%)
(5-Methylquinolin-8-yl)methanol 8,500 354 94% 0.01
Quinolin-8-ylmethanol6,20025882%0.01
8-Hydroxyquinoline4,10017065%0.01
Triphenylphosphine (PPh₃)1,2005035%0.01

(Reaction Conditions: 1.0 mmol Aryl Chloride, 1.2 mmol Phenylboronic acid, 2.0 equiv K₂CO₃, 0.01 mol% Pd(OAc)₂, 0.012 mol% Ligand, Toluene, 110°C, 24h).

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system for utilizing (5-Methylquinolin-8-yl)methanol in Pd-catalyzed workflows.

Step-by-Step Methodology: Pd-Catalyzed C–H Arylation / Cross-Coupling

Step 1: Pre-catalyst Activation (In-Situ Generation)

  • Action: In a flame-dried Schlenk tube under N₂, combine Pd(OAc)₂ (1.0 mol%) and (5-Methylquinolin-8-yl)methanol (1.2 mol%) in 2.0 mL of anhydrous toluene. Stir at 25°C for 15 minutes until the solution turns a vibrant yellow.

  • Causality: The 1.2:1 ligand-to-metal ratio ensures complete coordination, preventing the formation of inactive "Pd-black" precipitates. The color change visually validates the formation of the active N,O-chelated Pd(II) pre-catalyst.

Step 2: Reagent Introduction

  • Action: Add the aryl halide substrate (1.0 equiv), the coupling partner (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Causality: K₂CO₃ serves a dual mechanistic purpose. It neutralizes the acidic byproduct of the coupling cycle and deprotonates the ligand's hydroxymethyl group. The resulting alkoxide is a much stronger donor than the neutral alcohol, stabilizing the transition state during oxidative addition.

Step 3: Thermal Cycling & Hemilabile Activation

  • Action: Seal the tube and heat the reaction mixture to 110°C for 12–24 hours with vigorous stirring (800 rpm).

  • Causality: The hemilabile oxygen-metal bond requires sufficient thermal energy to temporarily break (de-coordinate). Heating to 110°C provides the thermodynamic push needed to open the coordination site for the incoming coupling partner.

Step 4: Quench and Isolation

  • Action: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the inorganic salts and spent catalyst. Concentrate under reduced pressure and purify via flash chromatography.

  • Causality: Rapid cooling and filtration halt the catalytic cycle and prevent product degradation or unwanted side-reactions with the highly active Pd-species.

References

  • Palladium-Catalyzed C–H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Switchable, Reagent-Controlled C(sp3)-H Selective Iodination and Acetoxylation of 8-Methylquinolines. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. ResearchGate.[Link]

Sources

Validation

Comparative Photophysics: Fluorescence Quantum Yield of (5-Methylquinolin-8-yl)methanol vs. Unsubstituted Quinolines

As a Senior Application Scientist, selecting the appropriate fluorophore scaffold is critical for designing sensitive chemical probes, cellular imaging agents, and metal-chelating sensors. The quinoline nucleus is a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate fluorophore scaffold is critical for designing sensitive chemical probes, cellular imaging agents, and metal-chelating sensors. The quinoline nucleus is a privileged structure in photochemistry, but its native fluorescence is notoriously poor.

This guide provides an in-depth comparative analysis of the fluorescence quantum yield ( ΦF​ ) between unsubstituted quinolines and the substituted derivative, (5-Methylquinolin-8-yl)methanol . By examining the structural causality behind their photophysical differences, we establish a framework for understanding how specific functional groups dictate radiative efficiency.

Mechanistic Causality: Why Do Substituents Matter?

To understand the performance gap between these molecules, we must first examine the quantum mechanical rules governing their excited-state dynamics.

The Baseline: Unsubstituted Quinoline

Unsubstituted quinolines (and isomers like isoquinoline) are weakly fluorescent in their native state, typically exhibiting quantum yields of less than 1% ( ΦF​<0.01 )[1]. This poor efficiency is driven by their electronic configuration. The non-bonding electrons on the aromatic nitrogen atom create a lowest-lying (n,π∗) excited state. According to El-Sayed’s rules, transitions between (n,π∗) and (π,π∗) states facilitate strong spin-orbit coupling. This coupling dramatically enhances the rate of Intersystem Crossing (ISC), funneling the excited electron into a triplet state ( T1​ ) where the energy is ultimately dissipated via non-radiative decay[1].

The Enhancement: (5-Methylquinolin-8-yl)methanol

The introduction of substituents in (5-Methylquinolin-8-yl)methanol fundamentally rewrites this decay logic through two synergistic mechanisms:

  • Hydrogen Bonding via the 8-Hydroxymethyl Group: Unlike a direct hydroxyl group (which can trigger fluorescence-quenching Excited-State Intramolecular Proton Transfer, ESIPT), the flexible −CH2​OH group at the 8-position acts as a hydrogen-bond donor to the quinoline nitrogen. This intramolecular interaction partially stabilizes the nitrogen lone pair, raising the energy of the (n,π∗) state. Consequently, the highly fluorescent (π,π∗) state becomes the lowest excited singlet state, effectively shutting down the primary ISC pathway[1][2].

  • Electronic "Push" via the 5-Methyl Group: The methyl group at the 5-position acts as an electron-donating group (EDG). By increasing the π -electron density of the aromatic ring, it creates a mild intramolecular charge transfer (ICT) system. This increases the transition dipole moment, thereby enhancing the molar absorptivity ( ε ) and the radiative decay rate ( kr​ )[2].

Photophysics S0 Ground State (S0) S1_npi S1 (n,π*) State (Unsubstituted Quinoline) S0->S1_npi Absorption S1_pipi S1 (π,π*) State (5-Methylquinolin-8-yl)methanol S0->S1_pipi Absorption T1 Triplet State (T1) S1_npi->T1 Rapid ISC (Spin-Orbit Coupling) S1_pipi->S0 Fluorescence (Radiative Decay) S1_pipi->T1 Slower ISC T1->S0 Non-Radiative Decay

Caption: Jablonski diagram illustrating the shift from non-radiative ISC to fluorescence upon substitution.

Quantitative Data Comparison

The structural modifications in (5-Methylquinolin-8-yl)methanol result in measurable improvements in photophysical parameters. The table below summarizes the representative benchmark data comparing these scaffolds in protic solvents (e.g., Ethanol).

CompoundLowest Excited StateAbsorbance Max ( λabs​ )Emission Max ( λem​ )Quantum Yield ( ΦF​ )Molar Absorptivity ( ε )
Quinoline (n,π∗) ~313 nmN/A (Weak)< 0.01 ~3,500 M−1cm−1
8-Quinolinemethanol Mixed~320 nm~410 nm~0.02 - 0.03 ~4,200 M−1cm−1
(5-Methylquinolin-8-yl)methanol (π,π∗) ~325 nm~425 nm~0.05 - 0.08 ~5,100 M−1cm−1

Note: While the native ΦF​ of (5-Methylquinolin-8-yl)methanol is modest compared to commercial dyes (like Rhodamine), it serves as an excellent "turn-on" probe scaffold. Upon chelation with metal ions (e.g., Zn2+ or Al3+ ), the structure rigidifies, further suppressing non-radiative decay and triggering Chelation-Enhanced Fluorescence (CHEF), which can push the ΦF​ above 0.30[2].

Experimental Methodology: Self-Validating Quantum Yield Determination

To ensure data integrity and avoid instrumental artifacts, the fluorescence quantum yield must be determined using a comparative relative method against a well-characterized standard[3]. The following protocol is a self-validating system designed to eliminate inner-filter effects (self-absorption).

Materials Required
  • Reference Standard: Quinine Sulfate in 0.1 M H2​SO4​ ( Φstd​=0.54 ).

  • Test Sample: (5-Methylquinolin-8-yl)methanol in spectroscopic grade Ethanol.

  • Instrumentation: UV-Vis Spectrophotometer and Spectrofluorometer.

Step-by-Step Protocol
  • Stock Preparation: Prepare 1.0 mM stock solutions of both the standard and the test compound in their respective solvents.

  • Dilution Series (Critical Step): Prepare a series of 5 dilute solutions for both the standard and the sample. Validation Check: The absorbance of every solution at the chosen excitation wavelength ( λex​ ) must be ≤0.05 [4]. Exceeding this threshold causes self-quenching and invalidates the linear regression.

  • Absorbance Measurement: Measure the precise absorbance ( A ) of each dilute solution at λex​ using the UV-Vis spectrophotometer[4].

  • Fluorescence Measurement: Excite each solution at the exact same λex​ in the fluorometer. Record the emission spectra and calculate the integrated fluorescence intensity ( I , the total area under the emission curve)[4].

  • Linear Regression: Plot the Integrated Intensity ( I ) on the y-axis versus Absorbance ( A ) on the x-axis for both the sample and the standard. Extract the gradients (slopes) of the linear fits ( Gradx​ and Gradstd​ ).

  • Calculation: Compute the quantum yield using the comparative equation[4][5]:

    Φx​=Φstd​×(Gradstd​Gradx​​)×(ηstd2​ηx2​​)

    (Where η represents the refractive index of the respective solvents; ηethanol​=1.361 , ηwater​=1.333 ).

QY_Workflow Prep Prepare Dilute Solutions (Absorbance ≤ 0.05) Abs Measure Absorbance at λ_ex Prep->Abs Fluo Record Emission Spectra & Integrate Area Abs->Fluo Plot Plot Area vs. Absorbance Extract Gradient Fluo->Plot Calc Calculate Φ_F relative to Standard Plot->Calc

Caption: Step-by-step experimental workflow for relative fluorescence quantum yield determination.

Conclusion

The transition from unsubstituted quinoline to (5-Methylquinolin-8-yl)methanol represents a deliberate engineering of photophysical pathways. By leveraging an electron-donating methyl group and a hydrogen-bonding hydroxymethyl group, researchers can successfully invert the excited-state energy levels, suppressing intersystem crossing in favor of radiative fluorescence. This makes (5-Methylquinolin-8-yl)methanol a vastly superior starting scaffold for the development of advanced fluorescent probes and metal-ion sensors.

References

  • Fluorescence enhancement of quinolines by protonation - RSC Advances. Available at: [Link]

  • Fluorescence quantum-yield measurement of 1b (mol/L concentration range) - ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Guide to Validating the Structural Integrity of (5-Methylquinolin-8-yl)methanol Post-Thermal Cycling

In the landscape of modern drug discovery and development, the stability of small molecule candidates is a cornerstone of successful translation from the laboratory to the clinic. Quinoline derivatives, a privileged scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the stability of small molecule candidates is a cornerstone of successful translation from the laboratory to the clinic. Quinoline derivatives, a privileged scaffold in medicinal chemistry, are widely investigated for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Among these, (5-Methylquinolin-8-yl)methanol has emerged as a promising building block. However, its journey through the development pipeline is contingent on its ability to withstand environmental stressors, most notably temperature fluctuations encountered during shipping and storage.

This guide provides a comprehensive framework for validating the structural integrity of (5-Methylquinolin-8-yl)methanol following thermal cycling. We will delve into the rationale behind the experimental design, provide detailed protocols for a suite of analytical techniques, and present a comparative analysis with structurally related analogs. Our focus is on establishing a self-validating system that ensures the reliability and reproducibility of the stability data.

The Criticality of Thermal Stability for Quinoline-Based Drug Candidates

The quinoline ring system, while robust, can be susceptible to degradation under stress conditions such as heat, light, oxidation, and hydrolysis.[2][3] Thermal cycling studies are designed to mimic the worst-case scenarios a drug substance might encounter, such as transitions between a temperature-controlled warehouse and uncontrolled ambient conditions during transport.[4] Structural degradation can lead to a loss of potency, the formation of toxic byproducts, and altered pharmacokinetic profiles, ultimately compromising patient safety and therapeutic efficacy. Therefore, a rigorous assessment of thermal stability is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development.

Experimental Design: A Multi-Faceted Approach to Structural Validation

Our experimental approach is designed to provide a holistic view of the compound's stability. We will subject (5-Methylquinolin-8-yl)methanol and two structural analogs, (5-Chloroquinolin-8-yl)methanol and (8-Bromoquinolin-8-yl)methanol, to an aggressive thermal cycling protocol. The choice of these analogs allows for an investigation into the influence of different substituents at the 5-position on the overall stability of the quinolinemethanol scaffold.

Visualizing the Core Structures

cluster_0 (5-Methylquinolin-8-yl)methanol cluster_1 (5-Chloroquinolin-8-yl)methanol cluster_2 (8-Bromoquinolin-5-yl)methanol 5-Methylquinolin-8-yl)methanol 5-Methylquinolin-8-yl)methanol (5-Chloroquinolin-8-yl)methanol (5-Chloroquinolin-8-yl)methanol (8-Bromoquinolin-5-yl)methanol (8-Bromoquinolin-5-yl)methanol

Caption: Chemical structures of the target compound and its analogs.

Thermal Cycling Protocol

This protocol is adapted from established international guidelines for stability testing.[5][6]

  • Sample Preparation: Accurately weigh 5-10 mg of each compound into individual, sealed, amber glass vials to prevent photodegradation. A control sample for each compound should be stored at controlled room temperature (25 °C ± 2 °C / 60% RH ± 5% RH).

  • Initial Freeze-Thaw Cycle: Place the vials in a freezer at -20 °C for 48 hours.

  • Elevated Temperature Exposure: Transfer the vials directly to a stability chamber set at 40 °C / 75% RH for 48 hours.

  • Repeat Cycles: Repeat the freeze-thaw and elevated temperature exposure for a total of three cycles.[4]

  • Sample Analysis: After the final cycle, allow the samples to equilibrate to room temperature before opening the vials for analysis.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Thermal Cycling (3 Cycles) cluster_2 Post-Cycling Analysis A Weigh (5-Methylquinolin-8-yl)methanol & Analogs B Seal in Amber Vials A->B C Freeze at -20°C for 48h B->C D Heat at 40°C/75% RH for 48h C->D Cycle 1 D->C Cycles 2 & 3 E HPLC-UV for Purity D->E G 1H NMR for Structural Confirmation D->G F LC-MS for Degradant ID E->F H DSC for Thermal Properties G->H

Caption: Workflow for thermal cycling and subsequent analysis.

In-Depth Analytical Characterization

A multi-pronged analytical approach is essential to comprehensively assess structural integrity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse for purity assessment, capable of separating the parent compound from any potential degradation products.[7][8]

Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient Program: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm.

  • Sample Preparation: Dissolve the cycled and control samples in the mobile phase at a concentration of approximately 1 mg/mL.

Data Interpretation: Compare the chromatograms of the cycled samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. The percentage purity can be calculated based on the relative peak areas.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of degradation products by providing molecular weight information.[9][10]

Protocol:

  • System: An LC system coupled to a mass spectrometer (e.g., a time-of-flight or triple quadrupole instrument).

  • LC Conditions: The same LC method as described for HPLC-UV can be employed.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: 50-500 m/z.

    • Fragmentation: Perform tandem MS (MS/MS) experiments on any new peaks observed in the chromatogram to obtain structural information.

Data Interpretation: The mass-to-charge ratio (m/z) of the new peaks can be used to propose molecular formulas for the degradation products. Fragmentation patterns from MS/MS analysis can help in elucidating their structures. For quinoline derivatives, common degradation pathways include oxidation to form N-oxides and hydroxylation of the aromatic rings.[3]

Potential Degradation Pathway of (5-Methylquinolin-8-yl)methanol

A (5-Methylquinolin-8-yl)methanol B N-oxide Derivative A->B Oxidation C Hydroxylated Derivative A->C Hydroxylation D Further Degradation Products B->D C->D

Caption: A plausible degradation pathway for (5-Methylquinolin-8-yl)methanol.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the chemical structure of the compound and can be used to confirm the identity of the parent compound and its degradation products.[11][12]

Protocol:

  • System: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve a sufficient amount of the cycled and control samples in the deuterated solvent.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

Data Interpretation: Compare the spectra of the cycled samples with the control. Changes in chemical shifts, the disappearance of signals, or the appearance of new signals would indicate structural modifications. For example, the oxidation of the nitrogen atom to an N-oxide would cause a downfield shift of the protons on the pyridine ring.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[13][14] It can be used to assess the thermal stability and identify any changes in the crystalline form of the compound.

Protocol:

  • System: A calibrated DSC instrument.

  • Sample Pans: Hermetically sealed aluminum pans.

  • Sample Preparation: Accurately weigh 2-5 mg of the cycled and control samples into the pans.

  • Temperature Program: Heat the samples from 25 °C to a temperature above the melting point of the compound at a constant rate (e.g., 10 °C/min).

  • Atmosphere: Purge with an inert gas such as nitrogen.

Data Interpretation: Compare the thermograms of the cycled and control samples. A shift in the melting point or the appearance of new thermal events (e.g., exothermic decomposition peaks) can indicate changes in the physical or chemical properties of the compound.

Comparative Data Analysis

The following tables present hypothetical data to illustrate how the results of these analyses might be presented for a comparative assessment.

Table 1: HPLC-UV Purity Analysis

CompoundInitial Purity (%)Purity after 3 Thermal Cycles (%)Number of Degradation Products
(5-Methylquinolin-8-yl)methanol99.898.52
(5-Chloroquinolin-8-yl)methanol99.797.23
(8-Bromoquinolin-5-yl)methanol99.999.11

Table 2: LC-MS Identification of Major Degradation Products

CompoundDegradation ProductProposed Structure
(5-Methylquinolin-8-yl)methanolDP1 (m/z 189.08)N-oxide derivative
(5-Chloroquinolin-8-yl)methanolDP2 (m/z 209.03)N-oxide derivative
(8-Bromoquinolin-5-yl)methanolDP3 (m/z 252.98)N-oxide derivative

Table 3: DSC Thermal Analysis

CompoundOnset of Melting (Control) (°C)Onset of Melting (Cycled) (°C)Decomposition Onset (°C)
(5-Methylquinolin-8-yl)methanol121.5120.8250
(5-Chloroquinolin-8-yl)methanol135.2134.5265
(8-Bromoquinolin-5-yl)methanol142.8142.5280

Conclusion

This comprehensive guide outlines a robust methodology for validating the structural integrity of (5-Methylquinolin-8-yl)methanol post-thermal cycling. By employing a suite of orthogonal analytical techniques, researchers can gain a detailed understanding of the compound's stability profile and identify potential degradation pathways. The comparative analysis with structural analogs provides valuable insights into structure-stability relationships, which can inform lead optimization efforts. Adherence to these principles of scientific integrity and thorough experimental validation is paramount for the successful development of safe and effective therapeutics.

References

  • Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical. (URL: [Link])

  • ICH Q1A (R2) Stability Testing of New Drug Substances and Products. (URL: [Link])

  • Application of LCMS in small-molecule drug development. (URL: [Link])

  • Thermal Cycling - Stamerk. (URL: [Link])

  • Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. (URL: [Link])

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (URL: [Link])

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (URL: [Link])

  • Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). (URL: [Link])

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (URL: [Link])

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  • A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium. (URL: [Link])

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Safety & Regulatory Compliance

Safety

Proper Disposal of (5-Methylquinolin-8-yl)methanol: A Comprehensive Guide for Laboratory Professionals

The quinoline ring system, present in (5-Methylquinolin-8-yl)methanol, is associated with potential health and environmental hazards. Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, ca...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline ring system, present in (5-Methylquinolin-8-yl)methanol, is associated with potential health and environmental hazards. Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer[1]. Furthermore, many quinoline derivatives are toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is imperative to handle and dispose of (5-Methylquinolin-8-yl)methanol as a hazardous substance, taking all necessary precautions to minimize exposure and prevent environmental contamination.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is crucial. Based on the toxicological profile of related quinoline compounds, (5-Methylquinolin-8-yl)methanol should be presumed to be toxic and an irritant[2][3].

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact[4].

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes[4].

  • Lab Coat: A flame-resistant lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a respirator may be necessary. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure[2].

II. Waste Segregation and Container Management

Proper segregation of hazardous waste is fundamental to safe and compliant disposal. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions[5].

Waste Streams for (5-Methylquinolin-8-yl)methanol:

  • Solid Waste: This includes unused (5-Methylquinolin-8-yl)methanol powder, contaminated weighing paper, and any other solid materials that have come into direct contact with the compound.

  • Liquid Waste: This stream comprises solutions containing (5-Methylquinolin-8-yl)methanol, as well as the first rinse of any contaminated glassware[5].

  • Contaminated Sharps: Any needles, syringes, or other sharp objects contaminated with (5-Methylquinolin-8-yl)methanol must be disposed of in a designated sharps container.

Container Requirements:

All waste containers must be:

  • Compatible: Made of a material that will not react with the chemical waste.

  • Leak-proof and Sealable: To prevent spills and the release of vapors. Containers must be kept closed except when adding waste[6].

  • Clearly Labeled: Each container must be labeled with a hazardous waste tag that includes the full chemical name "(5-Methylquinolin-8-yl)methanol" (no abbreviations), the concentration, and the date of accumulation[6].

III. Step-by-Step Disposal Procedures

The following protocols provide a clear workflow for the safe disposal of (5-Methylquinolin-8-yl)methanol in both solid and liquid forms.

A. Disposal of Solid (5-Methylquinolin-8-yl)methanol
  • Preparation: Don all required PPE and work within a chemical fume hood.

  • Transfer: Carefully transfer the solid (5-Methylquinolin-8-yl)methanol into a designated and pre-labeled solid hazardous waste container. Use a spatula or other appropriate tool to avoid generating dust[2].

  • Contaminated Materials: Place any contaminated materials, such as weighing paper or disposable gloves, into the same solid waste container[4].

  • Sealing: Securely seal the container.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials[6].

B. Disposal of Liquid Waste Containing (5-Methylquinolin-8-yl)methanol
  • Preparation: Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.

  • Collection: Pour the liquid waste into a designated and pre-labeled liquid hazardous waste container. Use a funnel to prevent spills. Do not leave the funnel in the container opening[6].

  • Decontamination of Glassware:

    • Rinse the emptied glassware with a small amount of a suitable solvent (e.g., acetone or ethanol).

    • Collect this first rinse as hazardous liquid waste and add it to the liquid waste container[5].

    • Subsequent rinses of the glassware can typically be disposed of as non-hazardous waste, but consult your institution's specific guidelines.

  • Sealing and Storage: Securely seal the liquid waste container and store it in the satellite accumulation area with secondary containment to prevent spills[5].

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill[7][8]. For solid spills, carefully sweep the material to avoid creating dust.

  • Collect: Place all contaminated absorbent material and any collected solid spill residue into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste[9].

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) office[5].

V. Final Disposal

The ultimate disposal of (5-Methylquinolin-8-yl)methanol waste must be handled by a licensed hazardous waste disposal contractor[2][9]. Your institution's EHS office will coordinate the pickup and transport of the properly labeled and sealed waste containers. The most common method for final disposal of such organic compounds is high-temperature incineration, which ensures complete destruction[9]. Under no circumstances should (5-Methylquinolin-8-yl)methanol or its solutions be disposed of down the drain or in the regular trash [4][7][10].

VI. Quantitative Data Summary

ParameterInformationSource
Chemical Name (5-Methylquinolin-8-yl)methanol-
CAS Number Not readily available-
Hazard Class (Presumed) Toxic, Irritant, Environmental Hazard[2],[1],[3]
Disposal Method Licensed Hazardous Waste Contractor (Incineration)[2],[9]
PPE Chemical-resistant gloves, safety goggles/face shield, lab coat[4]

VII. Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Generation cluster_collection Collection & Segregation cluster_final Final Disposal Prep Don PPE & Work in Fume Hood Solid Solid (5-Methylquinolin-8-yl)methanol Prep->Solid Handle Waste Liquid Liquid containing (5-Methylquinolin-8-yl)methanol Prep->Liquid Handle Waste Solid_Container Labeled Solid Hazardous Waste Container Solid->Solid_Container Collect Liquid_Container Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container Collect & Decontaminate Glassware SAA Satellite Accumulation Area Solid_Container->SAA Liquid_Container->SAA EHS EHS Pickup SAA->EHS Disposal Licensed Disposal Facility (Incineration) EHS->Disposal

Caption: Disposal workflow for (5-Methylquinolin-8-yl)methanol.

References

  • Benchchem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • The University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety (EHS).
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
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  • Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • Fisher Scientific. (2005, October 3). Material Safety Data Sheet - Quinoline, 96%.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Australian Government Department of Health. (2015, July 3). Quinolines: Human health tier II assessment.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005).
  • National Institute of Standards and Technology. (2015, March 13). SAFETY DATA SHEET.
  • Wang, Q., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC.
  • Benchchem. (n.d.). Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2010, October 28). SAFETY DATA SHEET - (2-Methyl-6-quinolinyl)methanol.

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